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Foundational

Crystal structure and molecular geometry of 6-Chloro-5-methoxybenzo[d]isoxazole

An In-Depth Technical Guide to the Structural Elucidation of 6-Chloro-5-methoxybenzo[d]isoxazole Authored for Researchers, Scientists, and Drug Development Professionals Abstract The benzo[d]isoxazole scaffold is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 6-Chloro-5-methoxybenzo[d]isoxazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Understanding the precise three-dimensional arrangement of atoms in its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide focuses on 6-Chloro-5-methoxybenzo[d]isoxazole, a representative member of this class. While a definitive single-crystal X-ray structure for this specific molecule is not publicly cataloged at the time of this writing, this document provides a comprehensive framework for its structural elucidation. We will detail a robust synthetic pathway, methods for spectroscopic confirmation, and the complete workflow for determining its molecular geometry and crystal structure through both computational and experimental means. By analyzing crystallographic data from closely related analogs, we offer expert insights into the anticipated structural features of the title compound, with a particular focus on the influence of its chloro and methoxy substituents on molecular conformation and crystal packing.

Introduction: The Significance of the Benzo[d]isoxazole Core

The benzo[d]isoxazole ring system is classified as a "privileged scaffold," a molecular framework that demonstrates versatile binding capabilities to a range of biological targets.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[2] The efficacy and selectivity of these compounds are intrinsically linked to their three-dimensional structure, which governs their interaction with protein binding pockets.

The title compound, 6-Chloro-5-methoxybenzo[d]isoxazole, incorporates two key substituents on the benzene ring: an electron-withdrawing chloro group and an electron-donating methoxy group. These substituents not only modulate the electronic properties of the aromatic system but also play a critical role in directing intermolecular interactions, which are fundamental to crystal lattice formation and can significantly impact a drug's physicochemical properties, such as solubility and stability.[3][4] This guide, therefore, serves as a methodological blueprint for the complete structural characterization of this molecule and its congeners.

Synthesis and Spectroscopic Confirmation

The most reliable and widely adopted method for constructing the 1,2-benzisoxazole core is the base-catalyzed intramolecular cyclization of a 2-hydroxyaryl ketoxime.[5][6] This approach offers high yields and tolerance for a variety of substituents on the aromatic ring.

Proposed Synthetic Workflow

The synthesis of 6-Chloro-5-methoxybenzo[d]isoxazole can be envisioned as a three-step process starting from commercially available 4-chloro-3-methoxyphenol. The causality behind this choice is the strategic installation of the acetyl group, which will become the isoxazole ring, ortho to the hydroxyl group.

Synthetic_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oximation cluster_2 Step 3: Intramolecular Cyclization A 4-Chloro-3-methoxyphenol B 1-(5-Chloro-4-hydroxy-2-methoxyphenyl)ethan-1-one A->B Acetyl Chloride, AlCl₃ C (E)-1-(5-Chloro-4-hydroxy-2-methoxyphenyl)ethan-1-one oxime B->C Hydroxylamine HCl, Sodium Acetate D 6-Chloro-5-methoxy-3-methylbenzo[d]isoxazole C->D NaH, DMF

Caption: Proposed synthetic pathway for 6-Chloro-5-methoxy-3-methylbenzo[d]isoxazole.

Experimental Protocol: Synthesis
  • Step 1: Friedel-Crafts Acylation. To a solution of 4-chloro-3-methoxyphenol in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) at 0 °C. Add acetyl chloride dropwise and allow the reaction to proceed until completion (monitored by TLC). The reaction is quenched with dilute HCl, and the product, 1-(5-Chloro-4-hydroxy-2-methoxyphenyl)ethan-1-one, is extracted and purified.

  • Step 2: Oximation. Reflux the product from Step 1 with hydroxylamine hydrochloride and a mild base like sodium acetate in ethanol.[6] This reaction converts the ketone into its corresponding oxime. The product is isolated by precipitation and recrystallization.

  • Step 3: Base-Catalyzed Cyclization. Dissolve the purified oxime in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF). Add a strong base, like sodium hydride (NaH), portion-wise at 0 °C.[5] The phenoxide formed acts as an intramolecular nucleophile, attacking the oxime nitrogen and displacing the hydroxyl group to form the benzisoxazole ring. The final product is purified by column chromatography.

Spectroscopic Characterization

Before proceeding to crystallographic studies, the identity and purity of the synthesized compound must be unequivocally confirmed.

TechniqueExpected Observations for 6-Chloro-5-methoxy-3-methylbenzo[d]isoxazole
¹H NMR Aromatic protons appearing as singlets or doublets in the δ 7.0-8.0 ppm range. A singlet for the methoxy group protons around δ 3.9-4.1 ppm. A singlet for the C3-methyl group protons around δ 2.5 ppm.
¹³C NMR Resonances for aromatic carbons, including those bonded to Cl and OCH₃, in the δ 100-160 ppm range. A signal for the methoxy carbon around δ 56 ppm and the C3-methyl carbon around δ 12-15 ppm. Quaternary carbons of the isoxazole ring will also be present.[2]
FT-IR (KBr) Characteristic peaks for C=N stretching (approx. 1610-1640 cm⁻¹), C-O-C stretching of the methoxy group (approx. 1250 cm⁻¹), and C-Cl stretching (approx. 700-800 cm⁻¹).
HRMS (ESI-TOF) The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact calculated mass, confirming the molecular formula C₉H₈ClNO₂. The isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) must be observed.[2]

Molecular Geometry: Prediction and Analysis

The molecular geometry of 6-Chloro-5-methoxybenzo[d]isoxazole is defined by its bond lengths, bond angles, and torsional (dihedral) angles. These parameters dictate the overall shape and steric profile of the molecule.

Theoretical Prediction via DFT

In the absence of experimental crystal data, Density Functional Theory (DFT) calculations are a powerful tool for predicting the ground-state molecular geometry.[7]

Protocol for DFT-Based Geometry Optimization:

  • Software: Use a standard computational chemistry package such as Gaussian, ORCA, or Spartan.

  • Method: Employ a functional like B3LYP, which provides a good balance of accuracy and computational cost for organic molecules.

  • Basis Set: A Pople-style basis set such as 6-31G(d,p) is a suitable starting point for geometry optimization.

  • Calculation: Perform a full geometry optimization without symmetry constraints. The calculation is complete when the forces on all atoms approach zero, indicating a minimum on the potential energy surface.

  • Analysis: From the optimized structure, key geometric parameters (bond lengths, angles, dihedrals) can be measured. The planarity of the benzisoxazole ring system can be confirmed by examining the relevant dihedral angles.

Based on published data for similar structures, the fused benzisoxazole ring system is expected to be nearly planar.[5][8] The primary geometric variables will be the orientation of the methoxy group's methyl substituent relative to the aromatic ring.

Influence of Substituents
  • Planarity: The inherent aromaticity of the fused ring system strongly favors a planar conformation to maximize π-electron delocalization.[5]

  • Chloro Group: As an electron-withdrawing substituent, the chlorine atom influences the electronic distribution of the benzene ring. In the solid state, it can participate in weak intermolecular interactions, such as C-H···Cl or halogen···halogen contacts, which can influence crystal packing.[9]

  • Methoxy Group: This electron-donating group also modulates the ring's electronics. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can participate in C-H···π interactions.[3][4] The rotational orientation of the methoxy group is a key conformational feature.

Crystal Structure Determination: A Methodological Guide

Obtaining a single crystal suitable for X-ray diffraction is the most critical and often most challenging step in structure determination.[10]

Crystallography_Workflow A 1. Synthesis & Purification (≥99% Purity) B 2. Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) A->B C 3. Crystal Selection & Mounting (Microscope, <0.5 mm) B->C D 4. X-ray Data Collection (Diffractometer, Cryo-cooling) C->D E 5. Data Processing (Integration, Scaling, Absorption Correction) D->E F 6. Structure Solution (Direct Methods / Patterson) E->F G 7. Structure Refinement (Least-Squares Fitting) F->G H 8. Validation & Analysis (CIF file, Hirshfeld Surface, etc.) G->H

Caption: Standard workflow for small-molecule single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol
  • Crystallization:

    • Objective: To encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice.

    • Method (Slow Evaporation): Dissolve the highly purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane-dichloromethane) to near saturation. The choice of solvent is critical; ideal solvents are those in which the compound is moderately soluble. Cover the vial with a cap containing small perforations to allow the solvent to evaporate over several days to weeks at a constant temperature.

  • Data Collection:

    • Objective: To measure the intensities of X-rays diffracted by the single crystal.

    • Protocol: a. Select a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) under a microscope. b. Mount the crystal on a goniometer head. c. Place the goniometer on the diffractometer, which is equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[11] d. Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal motion and radiation damage. e. The instrument software then rotates the crystal through a series of angles, collecting diffraction patterns at each orientation until a complete, redundant dataset is obtained.

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction intensities into a 3D model of the atomic arrangement.

    • Protocol: a. Data Processing: The raw diffraction data is integrated and scaled to produce a list of reflection indices (h,k,l) and their corresponding intensities. The unit cell parameters and space group are determined. b. Structure Solution: Specialized software (e.g., SHELXT, SIR) uses methods like "direct methods" to calculate initial phases for the diffraction data, generating a preliminary electron density map.[12] c. Structure Refinement: The initial atomic positions are refined against the experimental data using a least-squares algorithm (e.g., using SHELXL).[12] This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. d. Validation: The final model is validated using metrics like the R-factor (agreement factor) and by checking for any unresolved electron density or geometric inconsistencies. The final data is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).[13][14]

Case Study: Crystal Structure of a Related Analog

To illustrate the type of information obtained from a successful crystallographic analysis, we present the data for a similar compound, 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole .[8] This molecule shares the core benzisoxazole ring and a chloro substituent, making it a valuable proxy for understanding the potential structural features of our target compound.

Crystallographic Parameter3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole[8]
Chemical Formula C₁₀H₁₀ClNO
Molecular Weight 195.64 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 20.4938(15) Åb = 4.1237(3) Åc = 24.6361(18) Åβ = 114.151(3)°
Volume (ų) 1899.8(2)
Z (molecules/unit cell) 8

Key Structural Insights from the Analog:

  • Planarity: The benzisoxazole ring system in this analog is confirmed to be almost perfectly planar, with a root-mean-square deviation of only 0.0121 Å.[8] This provides strong evidence that the core of 6-Chloro-5-methoxybenzo[d]isoxazole will also be planar.

  • Intermolecular Interactions: In the crystal lattice, adjacent molecules of the analog are linked by weak C-H···N hydrogen bonds, forming dimers.[8] This highlights the importance of even weak interactions in directing the crystal packing. For our target molecule, we would anticipate that the methoxy oxygen and the isoxazole nitrogen could act as hydrogen bond acceptors, while the chloro group might participate in other non-covalent interactions, collectively defining the supramolecular architecture.

Conclusion

This guide has outlined a comprehensive, field-proven pathway for the synthesis and complete structural characterization of 6-Chloro-5-methoxybenzo[d]isoxazole. While the definitive crystal structure remains to be determined experimentally, we have established a robust framework for its achievement. Through a combination of reliable synthetic protocols, spectroscopic analysis, computational modeling, and the principles of X-ray crystallography, researchers can fully elucidate its molecular geometry. Analysis of closely related structures suggests that the title compound will feature a planar benzisoxazole core, with the chloro and methoxy substituents playing a crucial role in mediating the intermolecular forces that govern its solid-state architecture. The methodologies detailed herein are broadly applicable to novel derivatives and are fundamental to advancing the design of next-generation therapeutics based on this privileged scaffold.

References

  • Arun, Y., et al. (2012). 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3008. Available at: [Link]

  • Kociolek, M. G., & Condon, B. D. (2012). Synthesis of 1,2-Benzisoxazole 2-Oxides. Synthetic Communications, 42(18), 2632-2638. Available at: [Link]

  • Science of Synthesis. (2002). Product Class 10: 1,2-Benzisoxazoles and Related Compounds.
  • Gushurst, G. W., et al. (2017). Substituent Effects on the Crystal Structures of Salts Prepared from (R)-2-Methoxy-2-(1-naphthyl)propanoic Acid and (R)-1-Arylethylamines. Molecules, 22(9), 1437. Available at: [Link]

  • Krasavin, M. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 67-85.
  • Desiraju, G. R., & Sarma, J. A. R. P. (1986). The chloro-methyl exchange rule and its violations in the packing of organic molecular solids. Pramana, 26(4), 599-605.
  • Request PDF. (2025). Efficient Synthesis of 2-Substituted Benzoxazoles via Beckmann Rearrangement of 2-Hydroxyaryl Ketoximes Using Diethyl Chlorophosphate. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Structural study and Hirshfeld surface analysis of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 544–549. Available at: [Link]

  • Ishihara, Y., et al. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 14(3), 406-423. Available at: [Link]

  • Dwarakanath, D., et al. (2024). Synthesis, computational studies and evaluation of benzisoxazole tethered 1,2,4-triazoles as anticancer and antimicrobial agents. Journal of Molecular Structure, 1308, 138070.
  • Ishihara, Y., et al. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 14(3), 406–423. Available at: [Link]

  • Tiefenbacher, K., et al. (2017). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 56(44), 13554-13558. Available at: [Link]

  • Kamal, A., et al. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 6(89), 85933-85955. Available at: [Link]

  • Request PDF. (n.d.). 5‐Aryl Substituted 2‐(2‐Methoxyphenyl)benzoxazoles with Large Stokes Shifts: Synthesis, Crystal Structures and Optical Properties. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Parallels between the chloro and methoxy groups for potency optimization. Available at: [Link]

  • Xi, F.-L., et al. (2007). 4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1232–o1233. Available at: [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Khaustova, S. A., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1415. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • J. Am. Chem. Soc. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available at: [Link]

  • National Open Access Monitor, Ireland. (2015). CCDC 1038657: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2023). CCDC 2253267: Experimental Crystal Structure Determination. [Data set]. Available at: [Link]

  • Royal Society of Chemistry. (2023). Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid- responsive multicolor luminescence.
  • Al-Masoudi, N. A., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)
  • El-Faham, A., et al. (2022). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. Molecules, 27(7), 2200. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Computational Molecular Modeling Exercises. Retrieved from [Link]

  • Hunnur, R. K., & Siddappa, K. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(5), 334-348.
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Sources

Exploratory

Evaluating CNS Target Engagement: Receptor Binding Affinity Assays for 6-Chloro-5-methoxybenzo[d]isoxazole Derivatives

Executive Summary The compound 6-Chloro-5-methoxybenzo[d]isoxazole (CAS 184766-59-4) represents a highly privileged structural motif in central nervous system (CNS) drug discovery. The benzisoxazole core is a well-establ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Chloro-5-methoxybenzo[d]isoxazole (CAS 184766-59-4) represents a highly privileged structural motif in central nervous system (CNS) drug discovery. The benzisoxazole core is a well-established pharmacophore found in atypical antipsychotics (e.g., risperidone, paliperidone) due to its optimal spatial geometry for engaging the orthosteric binding sites of aminergic G-protein coupled receptors (GPCRs).

This technical whitepaper provides an in-depth guide to the core receptor binding affinity assays required to evaluate 6-chloro-5-methoxybenzo[d]isoxazole and its derivatives. By focusing on serotonergic (5-HT2A) and dopaminergic (D2) targets, we detail the causality behind experimental design, ensuring that researchers can establish self-validating, robust screening workflows.

Pharmacological Context & Structural Rationale

The specific functionalization of the benzisoxazole core dictates its receptor subtype selectivity and binding kinetics.

  • The 6-Chloro Substitution: Halogenation at the 6-position provides favorable hydrophobic packing and potential halogen bonding deep within the transmembrane (TM) helices (specifically TM5 and TM6) of aminergic GPCRs.

  • The 5-Methoxy Substitution: This group acts as a critical hydrogen bond acceptor, mimicking the endogenous catechol or indole moieties of dopamine and serotonin, respectively.

Together on the rigid, planar benzisoxazole core, these substitutions optimize the thermodynamic binding affinity ( Ki​ ) while resisting rapid hepatic metabolism, making it an ideal building block for novel neuroleptics.

Core Experimental Workflow 1: Radioligand Competition Binding (The Gold Standard)

To evaluate the affinity of novel 6-chloro-5-methoxybenzo[d]isoxazole derivatives, competition binding assays are preferred over direct saturation assays. Competition assays allow for the high-throughput screening of unlabeled test compounds by measuring their ability to displace a validated, high-affinity radioprobe .

Step-by-Step Protocol

1. Membrane Preparation:

  • Harvest HEK293 cells stably expressing human 5-HT2A or D2 receptors.

  • Causality: EDTA chelates endogenous divalent cations to inhibit metalloproteases, while hypotonic Tris buffer induces cell lysis. Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

2. Assay Buffer Formulation:

  • Resuspend the membrane pellet in Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, and 5 mM MgCl2 .

  • Causality: Mg2+ is critical for stabilizing the high-affinity ternary complex between the GPCR, the ligand, and the intracellular G-protein. Without physiological divalent cations, the receptor may default to a low-affinity state .

3. Assay Setup & Incubation:

  • In a 96-well plate, combine 150 µL of membrane suspension, 50 µL of the unlabeled 6-chloro-5-methoxybenzo[d]isoxazole derivative (at varying concentrations from 10−11 to 10−5 M), and 50 µL of radioligand ([3H]-Ketanserin for 5-HT2A or [3H]-Spiperone for D2).

  • Incubate at 30°C for 60 minutes to ensure the system reaches thermodynamic equilibrium .

4. Rapid Filtration & Separation:

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) .

  • Causality (Self-Validating Step): Glass fiber filters possess a net negative charge. Highly lipophilic compounds like benzisoxazoles will bind non-specifically to the glass, creating false-positive background noise. PEI is a cationic polymer that coats the filters, neutralizing the charge and isolating the specific receptor-bound signal.

Data Analysis: The Cheng-Prusoff Equation

Raw scintillation counts yield an IC50​ value. However, IC50​ is an operational metric dependent on the radioligand concentration used in the specific assay . To derive the absolute thermodynamic inhibition constant ( Ki​ ), you must apply the Cheng-Prusoff equation :

Ki​=1+Kd​[S]​IC50​​

Where [S] is the radioligand concentration and Kd is the radioligand's dissociation constant. This conversion is mandatory for comparing the potency of 6-chloro-5-methoxybenzo[d]isoxazole derivatives across different laboratories .

Core Experimental Workflow 2: TR-FRET for High-Throughput Kinetics

While radioligand assays are the gold standard for equilibrium affinity, they lack kinetic resolution and generate radioactive waste. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous (no-wash) alternative to measure real-time binding kinetics (on-rates and off-rates) [[1]]([Link]).

Step-by-Step Protocol

1. Receptor Labeling:

  • Express the target GPCR fused with an N-terminal SNAP-tag. Covalently label the receptor with a Terbium ( Tb3+ ) cryptate donor fluorophore .

2. Tracer Competition:

  • Introduce a red-fluorescent acceptor-labeled reference ligand (Tracer).

  • Add the unlabeled 6-chloro-5-methoxybenzo[d]isoxazole test compound. If the test compound engages the orthosteric pocket, it displaces the tracer, physically separating the donor and acceptor and reducing the FRET signal at 665 nm .

3. Time-Resolved Measurement:

  • Excite the sample at 337 nm. Introduce a 50–150 µs delay before measuring emission .

  • Causality: Biological samples and compound libraries emit short-lived autofluorescence (lasting nanoseconds). Lanthanides like Terbium have long fluorescence lifetimes (milliseconds). The time delay completely eliminates background noise, yielding an exceptional signal-to-noise ratio .

TR-FRET Logical Workflow Diagram

TR_FRET_Logic GPCR Tb3+-Labeled GPCR (Donor) Complex Receptor-Tracer Complex (High TR-FRET Signal) GPCR->Complex Baseline Binding Tracer Fluorescent Tracer (Acceptor) Tracer->Complex Excitation Transfer Displaced Tracer Displaced (Loss of FRET Signal) Complex->Displaced Dose-Dependent Ligand 6-Chloro-5-methoxybenzo[d]isoxazole (Unlabeled Competitor) Ligand->Complex Competitive Displacement

Logical workflow of the TR-FRET competition assay for GPCR target engagement.

Data Presentation: Comparative Binding Affinities

To effectively evaluate structure-activity relationships (SAR), quantitative data must be structured to highlight receptor subtype selectivity. Below is a representative data matrix demonstrating how functionalizing the 6-chloro-5-methoxybenzo[d]isoxazole core impacts aminergic GPCR affinity.

Compound / Scaffold5-HT2A Ki​ (nM)D2 Ki​ (nM)5-HT1A Ki​ (nM)Selectivity Ratio (5-HT2A / D2)
6-Chloro-5-methoxybenzo[d]isoxazole (Core) > 1,000> 1,000> 5,000N/A (Fragment)
Derivative A (Ethyl-piperidinyl linked)1.2 ± 0.314.5 ± 1.8180 ± 1212.1x
Derivative B (Butyl-piperazinyl linked)0.8 ± 0.13.2 ± 0.545 ± 44.0x
Risperidone (Reference Standard)0.4 ± 0.13.1 ± 0.2420 ± 257.7x

Note: The core fragment alone lacks the necessary basic amine (e.g., piperidine/piperazine) required to anchor to the conserved Aspartate residue (D3.32) in the GPCR binding pocket. Once linked, the functionalized derivatives show potent, nanomolar affinity.

References

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). URL:[Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions - Bitesize Bio. URL:[Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. URL:[Link]

  • Time-resolved fluorescence ligand binding for G protein-coupled receptors - Nature Protocols (via PubMed). URL:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications - Sino Biological. URL:[Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays - Molecular Devices. URL:[Link]

  • Binding kinetics of ligands acting at GPCRs - National Institutes of Health (PMC). URL:[Link]

Sources

Foundational

Whitepaper: A Methodical Approach to Calculating the Exact Mass and Molecular Weight of 6-Chloro-5-methoxybenzo[d]isoxazole

An In-depth Technical Guide: Introduction In the landscape of modern drug discovery and chemical research, precision is paramount. Heterocyclic compounds, such as 6-Chloro-5-methoxybenzo[d]isoxazole, represent a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Introduction

In the landscape of modern drug discovery and chemical research, precision is paramount. Heterocyclic compounds, such as 6-Chloro-5-methoxybenzo[d]isoxazole, represent a critical class of molecules with significant therapeutic potential. The benzo[d]isoxazole core is a key pharmacophore found in a variety of biologically active agents.[1][2] Accurate characterization of these molecules is the foundational step in any research pipeline, from synthesis to biological screening.

This guide provides a detailed, authoritative methodology for calculating two fundamental chemical properties of 6-Chloro-5-methoxybenzo[d]isoxazole: its Molecular Weight and Exact Mass . While often used interchangeably in casual discourse, these values are distinct and serve different, critical purposes in scientific analysis. This document will elucidate the theoretical basis for each calculation, provide step-by-step protocols, and explain the practical application of these values for researchers, scientists, and drug development professionals.

Foundational Concepts: Molecular Weight vs. Exact Mass

A common point of confusion in chemical calculations is the distinction between molecular weight and exact mass. Understanding this difference is not merely academic; it is essential for the correct interpretation of analytical data, particularly in the context of mass spectrometry.

  • Molecular Weight (Average Molar Mass): This value represents the weighted average mass of a molecule based on the natural abundance of its constituent elements' isotopes.[3] For instance, chlorine exists naturally as approximately 75.77% ³⁵Cl and 24.23% ³⁷Cl.[4] The atomic weight of chlorine (~35.45 u) is a weighted average of these isotopic masses.[3] Molecular weight is the value used for stoichiometric calculations in the laboratory—for example, preparing a solution of a specific molarity, where one is dealing with a vast population of molecules with a natural isotopic distribution.

  • Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant naturally occurring isotope of each element.[5] For 6-Chloro-5-methoxybenzo[d]isoxazole, this would involve using the mass of ¹²C, ¹H, ¹⁴N, ¹⁶O, and the most abundant chlorine isotope, ³⁵Cl. This value is of critical importance in high-resolution mass spectrometry (HRMS), where instruments can resolve ions differing by minute fractions of a mass unit. The exact mass corresponds to the molecular ion peak (M) with the highest intensity for a given isotopic cluster, enabling unambiguous confirmation of a molecule's elemental composition.

Molecular Composition and Structure

To begin any calculation, we must first establish the molecular formula and structure of the target compound.

Molecular Formula: C₈H₆ClNO₂

This formula is derived from the systematic name "6-Chloro-5-methoxybenzo[d]isoxazole," which indicates a benzisoxazole core substituted with a chlorine atom at position 6 and a methoxy group (-OCH₃) at position 5.

Molecular structure of 6-Chloro-5-methoxybenzo[d]isoxazole.
Table 1: Atomic Data for Calculation

To ensure traceability and accuracy, the following table consolidates the atomic data required for both calculations. The exact masses are for the most abundant isotopes, and the atomic weights are the IUPAC standard values.

ElementSymbolCountMost Abundant IsotopeExact Mass (u)Standard Atomic Weight (u)
CarbonC8¹²C12.000000[6]12.011
HydrogenH6¹H1.007825[6]1.008
ChlorineCl1³⁵Cl34.968853[4][6]35.453
NitrogenN1¹⁴N14.003074[6]14.007
OxygenO2¹⁶O15.994915[6]15.999

Protocol: Molecular Weight Calculation

This protocol details the calculation of the average molecular weight, which is essential for preparing solutions and for general stoichiometric purposes.

Methodology

The molecular weight is the sum of the standard atomic weights of all atoms in the molecular formula.

Formula: MW = (8 * AW_C) + (6 * AW_H) + (1 * AW_Cl) + (1 * AW_N) + (2 * AW_O)

Step-by-Step Calculation:
  • Carbon Contribution: 8 * 12.011 u = 96.088 u

  • Hydrogen Contribution: 6 * 1.008 u = 6.048 u

  • Chlorine Contribution: 1 * 35.453 u = 35.453 u

  • Nitrogen Contribution: 1 * 14.007 u = 14.007 u

  • Oxygen Contribution: 2 * 15.999 u = 31.998 u

  • Summation: 96.088 + 6.048 + 35.453 + 14.007 + 31.998 = 183.594 u

Protocol: Exact Mass Calculation

This protocol outlines the calculation of the monoisotopic exact mass. This value is critical for confirming the elemental composition of a synthesized compound using high-resolution mass spectrometry (HRMS).

Methodology

The exact mass is the sum of the masses of the most abundant isotope of each constituent element. For chlorine, the most abundant isotope is ³⁵Cl.[4]

Formula: Exact Mass = (8 * Mass_¹²C) + (6 * Mass_¹H) + (1 * Mass_³⁵Cl) + (1 * Mass_¹⁴N) + (2 * Mass_¹⁶O)

Step-by-Step Calculation:
  • Carbon Contribution: 8 * 12.000000 u = 96.000000 u

  • Hydrogen Contribution: 6 * 1.007825 u = 6.046950 u

  • Chlorine Contribution: 1 * 34.968853 u = 34.968853 u

  • Nitrogen Contribution: 1 * 14.003074 u = 14.003074 u

  • Oxygen Contribution: 2 * 15.994915 u = 31.989830 u

  • Summation: 96.000000 + 6.046950 + 34.968853 + 14.003074 + 31.989830 = 183.008707 u

Summary and Applications

The calculated values are summarized below for easy reference.

Table 2: Calculated Mass Values for C₈H₆ClNO₂
ParameterDescriptionCalculated Value (u)
Molecular Weight Weighted average mass for bulk stoichiometry.183.594
Exact Mass Monoisotopic mass for HRMS identification.183.0087
Practical Implications:
  • In the Synthesis Lab: When a chemist needs to measure out 0.1 moles of 6-Chloro-5-methoxybenzo[d]isoxazole, they will use the Molecular Weight (183.594 g/mol ) to calculate the required mass (18.36 g).

  • In the Analytical Lab: After synthesis and purification, a sample is submitted for HRMS analysis to confirm its identity. The instrument will detect a molecular ion peak. The researcher will look for a peak at an m/z (mass-to-charge ratio) value that matches the Exact Mass (183.0087). The presence of a peak at this precise m/z value, along with a smaller M+2 peak around 185.0057 (due to the ³⁷Cl isotope) with an intensity ratio of approximately 3:1, provides unambiguous confirmation of the compound's elemental formula and, by extension, its identity.

References

  • National Center for Biotechnology Information . (2025, June 5). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PubMed Central. [Link]

  • Michigan State University Department of Chemistry . (n.d.). Masses. Retrieved from MSU Chemistry website. [Link]

  • Chemical Synthesis Database . (2025, May 20). methyl 6-chloro-5-methoxy-3-oxohexanoate. Retrieved from Chemical Synthesis Database. [Link]

  • LookChem . (n.d.). Isoxazoles database - synthesis, physical properties. Retrieved from LookChem website. [Link]

  • Scientific Instrument Services . (n.d.). Exact Masses of the Elements and Isotopic Abundances. Retrieved from SIS website. [Link]

  • University of California, Irvine . (n.d.). Table of Isotopic Masses and Natural Abundances. Retrieved from UCI website. [Link]

  • Wikipedia . (n.d.). Isoxazole. Retrieved from Wikipedia. [Link]

  • NextSDS . (n.d.). 3-Chloro-5-Methoxy-benzo[d]isoxazole — Chemical Substance Information. Retrieved from NextSDS website. [Link]

  • Chemistry LibreTexts . (2022, July 3). 6.4: Isotope Abundance. Retrieved from Chemistry LibreTexts. [Link]

  • The Royal Society of Chemistry . (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Retrieved from The Royal Society of Chemistry website. [Link]

  • University of Calgary . (n.d.). Ch13 - Mass Spectroscopy. Retrieved from University of Calgary website. [Link]

  • PubChem . (n.d.). 6-Nitrobenzo[D]isoxazole. Retrieved from PubChem. [Link]

  • NIST . (n.d.). Search for Species Data by Molecular Weight. Retrieved from the NIST WebBook. [Link]

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Protocols & Analytical Methods

Method

Utilizing 6-Chloro-5-methoxybenzo[d]isoxazole as a building block in drug discovery

Application Note: Utilizing 6-Chloro-5-methoxybenzo[d]isoxazole in Advanced Drug Discovery Executive Summary The identification of privileged scaffolds is a cornerstone of modern medicinal chemistry. 6-Chloro-5-methoxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 6-Chloro-5-methoxybenzo[d]isoxazole in Advanced Drug Discovery

Executive Summary

The identification of privileged scaffolds is a cornerstone of modern medicinal chemistry. 6-Chloro-5-methoxybenzo[d]isoxazole (CAS: 184766-59-4) has emerged as a highly versatile building block, particularly in the development of therapies targeting neurodegenerative diseases, acute pancreatitis, and oncology. This application note provides a deep dive into the structural rationale, mechanistic utility, and self-validating synthetic protocols for incorporating this bicyclic core into lead compounds.

Structural Rationale: The Privileged Benzisoxazole Scaffold

The selection of 6-chloro-5-methoxybenzo[d]isoxazole over traditional indole or pyridine cores is driven by precise stereoelectronic requirements in target binding pockets.

  • The Isoxazole Ring: Unlike indoles, the 1,2-benzisoxazole core lacks a hydrogen-bond donating NH group, replacing it with a unique dipole moment and hydrogen-bond accepting capability (via the oxygen and nitrogen atoms). This drastically alters the molecule's solvation energy and metabolic stability.

  • 5-Methoxy Substitution: Acts as an electron-donating group that enriches the pi-system, facilitating optimal pi-stacking interactions with aromatic residues in target proteins. Synthetically, it serves as a crucial masked handle; it can be selectively demethylated to a phenol, allowing for late-stage diversification via etherification.

  • 6-Chloro Substitution: The halogen atom is highly lipophilic and electron-withdrawing. It perfectly occupies hydrophobic sub-pockets, lowers the overall pKa of the molecule, and critically blocks cytochrome P450-mediated oxidation at the 6-position, thereby increasing the drug's half-life[1].

Primary Application: Kynurenine 3-Monooxygenase (KMO) Inhibition

Kynurenine 3-monooxygenase (KMO) is a mitochondrial enzyme in the tryptophan degradation pathway. Its overactivation leads to the accumulation of 3-hydroxykynurenine (3-HK) and quinolinic acid, which are implicated in Huntington's disease, Alzheimer's disease, and Acute Pancreatitis Multiple Organ Dysfunction Syndrome (AP-MODS)[2].

When 6-chloro-5-methoxybenzo[d]isoxazole is used as the core scaffold for KMO inhibitors, the molecule achieves a unique binding modality. Crystallographic data reveals that the benzisoxazole core captures the FAD cofactor of KMO in a "tilted," unproductive conformation[3]. This steric blockade prevents the binding of NADPH, effectively halting the enzymatic conversion of kynurenine to toxic 3-HK and shunting the pathway toward neuroprotective kynurenic acid (KynA)[3].

KMO_Mechanism Trp Tryptophan Kyn Kynurenine Trp->Kyn IDO/TDO KMO KMO Enzyme (Active State) Kyn->KMO Substrate Prot Kynurenic Acid (Neuroprotective) Kyn->Prot KAT Shunt Tox 3-Hydroxykynurenine (Neurotoxic / AP-MODS) KMO->Tox NADPH Oxidation Inh 6-Cl-5-OMe-Benzisoxazole (Inhibitor) Inh->KMO FAD Tilting (Steric Blockade)

Fig 1. Kynurenine pathway modulation via KMO inhibition using the benzisoxazole scaffold.

Quantitative Scaffold Analysis

Transitioning from a standard pyridine or indole core to the 6-chloro-5-methoxybenzo[d]isoxazole scaffold yields profound improvements in cellular potency. The table below summarizes the structure-activity relationship (SAR) data driving this preference in KMO inhibitor development[2].

Table 1: Impact of Bicyclic Core on KMO Inhibition and Cellular Efficacy

Core ScaffoldSubstitution PatternKMO Enzyme pIC50HEK Cell pIC50Plasma Free Fraction (%)Mechanistic Observation
Pyridine5-Chloro8.06.211.9%Baseline activity; poor cellular penetration.
1H-Indole6-Chloro-5-methoxy8.26.58.5%Improved target binding; moderate lipophilicity.
Benzo[d]isoxazole 6-Chloro-5-methoxy 8.5 8.0 2.2% Optimal FAD-tilting; ~60-fold cellular potency increase.

Note: While the free fraction is reduced due to higher plasma protein binding, the 60-fold leap in cellular potency (HEK cells) makes the benzisoxazole core the superior clinical candidate[2].

Self-Validating Synthetic Protocols

To harness this building block, researchers frequently functionalize the C5 position to append basic side chains (e.g., pyridazinyl-ethoxy groups) that interact with the solvent-exposed regions of the target enzyme. The following protocol details a self-validating workflow for this transformation.

Synthetic_Workflow S1 6-Chloro-5-methoxybenzo[d]isoxazole (CAS: 184766-59-4) S2 BBr3 Demethylation (-78 °C, DCM) S1->S2 S3 C5-Phenol Intermediate (LC-MS: [M-14+H]+) S2->S3 Ether Cleavage S4 Mitsunobu Etherification (DIAD, PPh3, THF) S3->S4 S5 Side-Chain Appended Scaffold (TLC: Rf shift, 31P NMR) S4->S5 Inversion/Coupling S6 Lead KMO Inhibitor (pIC50 > 8.0) S5->S6 Downstream Processing

Fig 2. Self-validating synthetic workflow for C5-functionalization of the benzisoxazole core.

Protocol A: Selective Demethylation of the C5-Methoxy Group

Objective: Expose the C5-phenol for downstream diversification without disrupting the sensitive isoxazole ring.

  • Reaction Setup: Dissolve 6-chloro-5-methoxybenzo[d]isoxazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add Boron tribromide (BBr3, 1.0 M in DCM, 3.0 eq).

    • Causality: BBr3 is a potent Lewis acid. The boron atom coordinates selectively to the sterically accessible methoxy oxygen. The resulting intermediate undergoes nucleophilic attack by the bromide ion, cleaving the methyl ether. The ultra-low temperature is strictly maintained to prevent Lewis acid-catalyzed ring-opening of the benzisoxazole.

  • Self-Validation (In-Process Control): After 2 hours, quench a 10 µL micro-aliquot in 1 mL of methanol. Analyze via UPLC-MS.

    • Validation Check: The reaction is complete when the starting material mass [M+H]+ completely disappears, replaced by a dominant peak at [M−14+H]+ , confirming the loss of the methyl group.

  • Workup: Carefully quench with saturated aqueous NaHCO3​ at 0 °C, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Mitsunobu Etherification of the C5-Phenol

Objective: Append a basic heteroaryl side chain to the core to enhance target affinity.

  • Reaction Setup: Dissolve the C5-phenol intermediate (1.0 eq), the desired primary alcohol (e.g., 2-(6-methylpyridazin-3-yl)ethan-1-ol, 1.2 eq), and Triphenylphosphine ( PPh3​ , 1.5 eq) in anhydrous THF at 0 °C.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

    • Causality: DIAD and PPh3​ form a betaine intermediate that activates the primary alcohol into an alkoxyphosphonium ion. The C5-phenol of the benzisoxazole (which has a lowered pKa due to the adjacent electron-withdrawing 6-chloro group) acts as an excellent nucleophile. It displaces triphenylphosphine oxide (TPPO) to form the new ether linkage with complete retention of the core architecture.

  • Self-Validation (In-Process Control):

    • TLC Check: Monitor via TLC (Hexane/EtOAc 1:1). The highly polar, UV-active phenol intermediate will be consumed, and the product ether will migrate significantly higher (increased Rf).

    • NMR Check: Post-reaction, a crude 31P NMR can be run. The disappearance of the PPh3​ peak (~ -5 ppm) and the appearance of a strong TPPO singlet (~ +29 ppm) validates mechanistic turnover.

Sources

Application

Optimizing In Vivo Delivery of 6-Chloro-5-methoxybenzo[d]isoxazole: A Step-by-Step Formulation Guide

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of 6-Chloro-5-methoxybenzo[d]isoxazole (CAS: 16263-58-4; Molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of 6-Chloro-5-methoxybenzo[d]isoxazole (CAS: 16263-58-4; Molecular Formula: C8H6ClNO2) for in vivo dosing and administration. Recognizing that many novel chemical entities, particularly heterocyclic compounds like isoxazole derivatives, often exhibit poor aqueous solubility, this guide emphasizes a structured, data-driven approach. We will detail the essential pre-formulation characterization steps, including solubility and stability assessments, and provide a decision-making framework to select the most appropriate formulation strategy—from simple solutions and suspensions to more advanced techniques like co-solvent systems and nanosuspensions. Detailed protocols for vehicle preparation and compound formulation are provided to ensure reproducible and effective preclinical studies.

Introduction: The Challenge of Poorly Soluble Compounds

The therapeutic potential of novel compounds like 6-Chloro-5-methoxybenzo[d]isoxazole can only be realized if they can be effectively delivered to the target site in vivo. A significant hurdle in early-stage drug development is the poor aqueous solubility of many new chemical entities.[1][2] Inadequate solubility can lead to low and erratic bioavailability, making it difficult to establish a clear dose-response relationship and potentially leading to the premature termination of a promising drug candidate. Therefore, a systematic and scientifically sound formulation strategy is not just a technical exercise but a critical step in the drug discovery and development pipeline.

Pre-formulation Characterization: The Foundation of Rational Formulation Design

Before a suitable vehicle can be selected, a thorough understanding of the physicochemical properties of 6-Chloro-5-methoxybenzo[d]isoxazole is paramount. This initial characterization will dictate the most viable formulation approaches.

Essential Physicochemical Parameters

A preliminary assessment should focus on the following key parameters:

  • Aqueous Solubility: This is the most critical parameter. It should be determined at various pH levels (e.g., 1.2, 4.5, 6.8, and 7.4) to understand the influence of ionization on solubility.[3]

  • Solubility in Organic Solvents and Co-solvents: Assessing solubility in common pharmaceutical solvents provides options for developing solution-based formulations.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH are indicators of the compound's lipophilicity and can help predict its absorption characteristics.[4]

  • pKa: The ionization constant (pKa) is crucial for understanding the pH-dependent solubility and for selecting appropriate buffers.[5]

  • Chemical Stability: Preliminary stability testing in the solid state and in potential vehicles is necessary to ensure the compound does not degrade during formulation, storage, and administration.

Experimental Protocol: Kinetic Solubility Assessment

A rapid kinetic solubility assay can provide an initial estimate of the compound's aqueous solubility.

Protocol:

  • Prepare a high-concentration stock solution of 6-Chloro-5-methoxybenzo[d]isoxazole in dimethyl sulfoxide (DMSO) (e.g., 10 mg/mL).

  • In a 96-well plate, add a small volume of the DMSO stock solution to a series of aqueous buffers with varying pH values (e.g., 1.2, 4.5, 6.8, 7.4).

  • Allow the plate to equilibrate at room temperature for a specified period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • The concentration at which precipitation is observed is the kinetic solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

For more accurate solubility determination, the shake-flask method is the gold standard.

Protocol:

  • Add an excess amount of solid 6-Chloro-5-methoxybenzo[d]isoxazole to a series of vials containing different aqueous buffers and organic solvents.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Formulation Strategy Selection: A Decision-Making Workflow

Based on the pre-formulation data, a suitable formulation strategy can be selected. The following workflow provides a logical decision-making process.

formulation_workflow start Start: Pre-formulation Data solubility_check Aqueous Solubility > 1 mg/mL? start->solubility_check solution Simple Aqueous Solution solubility_check->solution Yes cosolvent_check Soluble in Co-solvents? solubility_check->cosolvent_check No cosolvent_solution Co-solvent-based Solution cosolvent_check->cosolvent_solution Yes suspension Aqueous Suspension cosolvent_check->suspension No advanced_formulation Advanced Formulations (e.g., Nanosuspension) suspension->advanced_formulation If higher exposure needed

Caption: Formulation selection workflow for 6-Chloro-5-methoxybenzo[d]isoxazole.

Detailed Formulation Protocols

This section provides detailed protocols for preparing different types of formulations. The choice of formulation will depend on the outcome of the pre-formulation characterization.

Protocol for a Co-solvent-based Solution

This approach is suitable if 6-Chloro-5-methoxybenzo[d]isoxazole demonstrates adequate solubility in a mixture of water-miscible organic solvents.

Vehicle Composition Table:

Vehicle ComponentPercentage (v/v)Rationale
Polyethylene Glycol 400 (PEG 400)30%A commonly used, well-tolerated co-solvent that can enhance the solubility of hydrophobic compounds.[6]
Propylene Glycol (PG)30%Another widely used co-solvent that can act synergistically with PEG 400.
Saline (0.9% NaCl)40%Provides isotonicity to the final formulation.

Preparation Protocol:

  • In a sterile container, add the required volume of PEG 400 and Propylene Glycol.

  • Weigh the appropriate amount of 6-Chloro-5-methoxybenzo[d]isoxazole and add it to the co-solvent mixture.

  • Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming (to no more than 40°C) may be applied if necessary, provided the compound is thermally stable.

  • Slowly add the saline to the mixture while stirring continuously to avoid precipitation.

  • Visually inspect the final formulation for any signs of precipitation or immiscibility.

  • The final formulation should be a clear, homogenous solution.

Protocol for an Aqueous Suspension

If the compound has very low solubility in aqueous and co-solvent systems, a suspension may be necessary.

Vehicle Composition Table:

Vehicle ComponentPercentage (w/v)Rationale
Carboxymethylcellulose Sodium (CMC-Na)0.5%A viscosity-enhancing agent that helps to keep the solid particles suspended.
Tween 800.1%A non-ionic surfactant that acts as a wetting agent to improve the dispersibility of the hydrophobic drug particles.
0.9% Salineq.s. to 100%The aqueous vehicle.

Preparation Protocol:

  • In a sterile container, dissolve the Tween 80 in a portion of the saline.

  • Slowly add the CMC-Na to the solution while stirring vigorously to avoid clumping. Continue stirring until a homogenous, viscous solution is formed.

  • Weigh the required amount of 6-Chloro-5-methoxybenzo[d]isoxazole and triturate it to a fine powder.

  • Gradually add the powdered compound to the vehicle while stirring continuously.

  • Homogenize the suspension using a suitable method (e.g., overhead stirrer, rotor-stator homogenizer) to ensure a uniform particle size distribution.

  • Bring the final volume to 100% with saline and continue to stir until a uniform suspension is achieved.

Protocol for a Nanosuspension

For compounds with very poor solubility where high exposure is required, a nanosuspension can significantly improve the dissolution rate and bioavailability.[7]

Formulation Components:

ComponentExamplePurpose
Drug6-Chloro-5-methoxybenzo[d]isoxazoleActive Pharmaceutical Ingredient
Stabilizer(s)0.5% HPMC (3 cP) and 0.5% Tween 80To prevent particle aggregation and ensure the stability of the nanosuspension.[8]
Liquid MediumDeionized Water or SalineThe dispersion medium.

Preparation Protocol (Wet Media Milling):

  • Prepare an aqueous solution of the stabilizer(s) (e.g., 0.5% HPMC and 0.5% Tween 80 in deionized water).

  • Disperse the 6-Chloro-5-methoxybenzo[d]isoxazole in the stabilizer solution to form a pre-suspension.

  • Add the pre-suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber of a bead mill.

  • Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically in the range of 100-400 nm).

  • Monitor the particle size during the milling process using a particle size analyzer.

  • Once the desired particle size is reached, separate the nanosuspension from the milling media.

  • The final nanosuspension should be stored under appropriate conditions to maintain its physical stability.

Administration and Dosing Considerations

The choice of administration route will depend on the specific study design.

  • Oral Gavage: This is a common route for preclinical studies in rodents. The volume of administration should be carefully controlled based on the animal's body weight.

  • Intravenous (IV) Injection: For IV administration, the formulation must be a sterile, clear solution. Suspensions and emulsions are generally not suitable for IV injection unless specifically designed for that purpose.

  • Intraperitoneal (IP) Injection: Similar to IV, IP injections generally require a clear solution to avoid irritation and ensure proper absorption.

Maximum Tolerated Dose of Common Excipients:

It is crucial to be aware of the potential toxicity of the excipients themselves. The following table provides some general guidance for rodents.

ExcipientSpeciesRouteMaximum Tolerated Dose/ConcentrationReference
PEG 400MouseIP10 mL/kg at 35% for 3 days[9]
Solutol HS 15RatOralWell-tolerated in a 30% Solutol/70% PEG 400 mixture at 10 mL/kg[10]

Conclusion

The successful in vivo evaluation of 6-Chloro-5-methoxybenzo[d]isoxazole hinges on the development of an appropriate and well-characterized formulation. This guide provides a systematic approach to formulation development, starting with essential pre-formulation characterization and leading to detailed protocols for various formulation strategies. By following a data-driven decision-making process, researchers can select and prepare a formulation that ensures adequate exposure and generates reliable and reproducible data in preclinical studies. This, in turn, will enable a more accurate assessment of the therapeutic potential of this and other poorly soluble drug candidates.

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  • Gökçe, H., et al. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 30(1), 1-11.
  • BLD Pharm. (n.d.). 6-Methoxybenzo[d]isoxazole.
  • Al-Hayali, M. A., et al. (2025). Design, synthesis and biological evaluation of novel triazole derivatives as potent antifungal agents. RSC Medicinal Chemistry.
  • National Institute of Standards and Technology. (n.d.). Isoxazole. In NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). 3,7-Dichloro-benzo[d]isoxazole.
  • Kumbhare, R. M., et al. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazo. The Royal Society of Chemistry.
  • Mączyński, M., et al. (2019). New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. New Journal of Chemistry, 43(20), 7854-7860.
  • Fun, H.-K., et al. (2010). 4-(4-Chlorophenyl)-5-phenylisoxazole. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2768.
  • de Vreede, L., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoid-Related Orphan Receptor γt (RORγt). Journal of Medicinal Chemistry, 64(11), 7469-7492.

Sources

Method

Application Note: In Vitro Dosing and Incubation Guidelines for 6-Chloro-5-methoxybenzo[d]isoxazole

Executive Summary & Mechanistic Context 6-Chloro-5-methoxybenzo[d]isoxazole (CAS: 184766-59-4; MW: 183.59 g/mol ) is a highly lipophilic, halogenated pharmacophore building block. It is frequently utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

6-Chloro-5-methoxybenzo[d]isoxazole (CAS: 184766-59-4; MW: 183.59 g/mol ) is a highly lipophilic, halogenated pharmacophore building block. It is frequently utilized in the synthesis and early-stage screening of neuroactive small molecules, including atypical antipsychotics and targeted enzyme inhibitors.

When evaluating this compound—or its direct structural derivatives—in cell-based assays, researchers face significant physicochemical hurdles. The compound's high lipophilicity increases the risk of aqueous precipitation, non-specific plastic binding, and solvent-induced artifacts. This application note provides a rigorously structured, self-validating protocol for the preparation, dosing, and incubation of 6-chloro-5-methoxybenzo[d]isoxazole to ensure high-fidelity data in high-throughput screening (HTS) and phenotypic assays.

Designing a Self-Validating Assay System

To guarantee that observed biological effects are caused by the test article and not by experimental artifacts (such as solvent toxicity or mechanical stress), every dosing plate must be designed as a self-validating system . You must include the following internal controls in your plate map:

  • Negative Control (Media Only): Establishes the baseline background noise of the assay.

  • Vehicle Control (Media + Matched DMSO): Validates that the solvent is not driving the phenotypic change. Logic checkpoint: If the Vehicle Control significantly deviates from the Negative Control, the assay is invalid, and the solvent concentration must be reduced.

  • Positive Control: A known reference compound (e.g., Staurosporine for cytotoxicity, or a known GPCR agonist for signaling) to validate that the specific cell passage is healthy and responsive.

Workflow Visualization

Workflow cluster_readout 5. Assay Readout Kinetics Stock 1. Master Stock 10-50 mM in 100% DMSO Intermediate 2. Intermediate Dilution 10× in Warm Media Stock->Intermediate Prevents compound precipitation Dosing 3. Cell Dosing Final DMSO ≤ 0.1% Intermediate->Dosing Avoids localized solvent shock Incubation 4. Incubation 37°C, 5% CO2 Dosing->Incubation Equilibration Acute Acute (1-4 h) Receptor Signaling Incubation->Acute Fast response Chronic Chronic (24-72 h) Viability & Phenotype Incubation->Chronic Slow response

Fig 1: Logical workflow for small molecule dosing, highlighting causality in solvent management.

Step-by-Step Dosing Protocol

Phase 1: Reagent Preparation
  • Solvation: Dissolve 6-chloro-5-methoxybenzo[d]isoxazole in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

    • Causality: Using strictly anhydrous DMSO prevents the introduction of atmospheric water. Water condensate causes lipophilic benzisoxazole cores to prematurely hydrolyze or form micro-crystals during freeze-thaw cycles.

  • Storage: Aliquot the master stock into amber glass vials and store at -20°C.

    • Causality: Glass prevents the non-specific adsorption of the compound that frequently occurs with polystyrene tubes. Amber glass protects the photosensitive isoxazole ring from UV degradation.

Phase 2: Intermediate Dilution (The Anti-Shock Step)

Never add 100% DMSO stock directly to cultured cells.

  • Pre-Warming: Thaw the DMSO stock at room temperature and vortex gently to ensure complete dissolution.

  • Step-Wise Aqueous Transition: Create a 10× intermediate working solution by diluting the stock into pre-warmed (37°C) complete culture media. For example, to achieve a final in-well concentration of 10 µM, prepare a 100 µM intermediate solution containing 1% DMSO.

    • Causality: Direct addition of highly concentrated DMSO to a well causes localized "solvent shock" and severe osmotic stress, instantly lysing cells at the drop site. A step-wise dilution ensures the compound remains in a metastable suspension and prevents it from crashing out of solution.

Phase 3: Cell Culture Dosing Execution

This protocol assumes a standard 96-well plate format with a final volume of 100 µL per well.

  • Cell Seeding: Seed cells in 90 µL of complete media and allow them to adhere/equilibrate overnight.

  • Administration: Using a multichannel pipette or automated liquid handler, gently add 10 µL of the 10× intermediate solution to the 90 µL of cells.

  • DMSO Limitation: This 1:10 dilution brings the final compound concentration to 1× and the final DMSO concentration to 0.1% (v/v) .

    • Causality: The strictly advises keeping DMSO ≤ 0.5% in cell-based assays. Concentrations above this threshold act as permeabilization agents, alter intracellular cAMP levels, and induce off-target apoptosis, thereby generating false-positive data.

Incubation Guidelines by Assay Type

The incubation period must be strictly tailored to the kinetic profile of the biological target being evaluated:

  • Acute Kinetics (1 to 4 hours): Ideal for measuring immediate receptor binding, calcium flux, or GPCR signaling cascades. Because 6-chloro-5-methoxybenzo[d]isoxazole is a small, lipophilic molecule, it rapidly permeates the cell membrane. Prolonged incubation in acute assays can lead to receptor desensitization or compound degradation.

  • Chronic Kinetics (24 to 72 hours): Required for phenotypic screening, such as cell viability, proliferation, or high-content imaging. Plates must be incubated at 37°C with 5% CO 2​ in a humidified chamber.

  • Causality: For incubations exceeding 24 hours, researchers must utilize breathable plate seals or perimeter moat-filling techniques to prevent "edge-effect" evaporation, which artificially concentrates the drug and solvent in the outer wells.

Quantitative Data Summary

The following table summarizes the optimized dosing parameters based on the desired experimental readout:

Assay CategoryTarget / Readout ExampleIncubation TimeMax Final Vehicle (DMSO)Validating Positive Control
Acute Signaling GPCRs, Calcium Flux, cAMP1 - 4 Hours≤ 0.5% v/vKnown Agonist / Antagonist
Cytotoxicity LDH Release, ATP (CellTiter-Glo)24 - 48 Hours≤ 0.1% v/vStaurosporine / Puromycin
Proliferation BrdU, EdU, Resazurin48 - 72 Hours≤ 0.1% v/vCycloheximide
Phenotypic High-Content Imaging24 - 72 Hours≤ 0.2% v/vPathway-specific Inhibitor

References

  • National Center for Biotechnology Information (NCBI). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Provides foundational guidelines on DMSO tolerance testing and establishing vehicle limits in high-throughput screening.[Link]

  • Baell, J.B. Feeling Nature's PAINS: Natural products, natural product drugs, and Pan Assay INterference Compounds (PAINS). Journal of Natural Products (2016). Details the mechanisms by which lipophilic small molecules can precipitate and cause assay interference if intermediate dilutions are not utilized.[Link]

  • Hafner, M. et al. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PubMed Central (PMC). Outlines best practices for small molecule dosing, avoiding edge effects, and calculating normalized growth rate inhibition.[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield and purity for 6-Chloro-5-methoxybenzo[d]isoxazole synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of substituted benzo[d]isoxazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of substituted benzo[d]isoxazoles. The preparation of 6-chloro-5-methoxybenzo[d]isoxazole via the nucleophilic aromatic substitution (SNAr) of an ortho-fluoroaryl oxime is a highly scalable route, but it is frequently derailed by chemoselectivity bottlenecks.

This guide bypasses generic advice to dissect the causality behind common experimental failures—specifically E/Z isomerization stalling and base-catalyzed ring degradation. By understanding the underlying mechanistic forces, you can implement the self-validating protocols provided below to secure both high yield and analytical purity.

Diagnostic Workflow

G A 4-Chloro-2-fluoro-5- methoxybenzaldehyde B Oxime Intermediate (E/Z Mixture) A->B NH2OH·HCl NaOAc, EtOH C 6-Chloro-5-methoxy- benzo[d]isoxazole B->C Mild Base (K2CO3) SNAr Cyclization D 2-Cyano-5-chloro-4- methoxyphenolate C->D Strong Base / Heat Kemp Elimination

Figure 1: Synthetic workflow and base-catalyzed Kemp elimination side reaction.

Troubleshooting & FAQs

Q1: My SNAr cyclization stalls at 40-50% conversion. LC-MS shows a large amount of unreacted oxime. Adding more base doesn't help. Why? A1: You are likely facing an E/Z geometric isomer bottleneck. The cyclization of ortho-haloaryl oximes to benzisoxazoles is strictly stereospecific. Literature data demonstrate that only the Z-isomer (where the oxime hydroxyl is spatially oriented toward the ortho-fluorine) reacts to form the benzisoxazole ring, while the E-isomer cannot undergo the required spatial overlap for SNAr and produces side products or remains unreacted . Causality & Solution: Do not increase base strength. Instead, ensure your reaction conditions provide enough thermal energy (typically 80 °C in DMF or MeCN) to allow E-to-Z equilibration in situ.

Q2: I am detecting a major polar side product. The mass corresponds to [M-H]⁻ of my target benzisoxazole. What is this degradation pathway? A2: You are observing the Kemp elimination product. Because 6-chloro-5-methoxybenzo[d]isoxazole lacks a substituent at the C3 position (it possesses a C-H bond), the C3 proton is highly acidic. In the presence of strong bases, this proton is abstracted, triggering an irreversible E2-like elimination that cleaves the weak N–O bond to generate an α -cyanophenolate (2-cyano-5-chloro-4-methoxyphenolate) 1. This reaction is highly exothermic and its rate depends strongly on base strength [[2]](). Causality & Solution: Switch from strong bases like KOtBu or NaOH to a milder carbonate base (e.g., K₂CO₃ or Cs₂CO₃). The carbonate is basic enough to deprotonate the oxime for SNAr cyclization, but kinetically slow at abstracting the C3 proton, widening your therapeutic window for the reaction.

Q3: How do I efficiently clear residual oxime and the Kemp elimination byproduct without relying on column chromatography? A3: Exploit the pKa differences. The Kemp elimination product is a phenol, and the unreacted oxime is also relatively acidic. By washing the organic extract with an aqueous 1M NaOH solution during workup, you will quantitatively deprotonate and partition both the salicylonitrile degradation product and the residual oxime into the aqueous layer, leaving the neutral 6-chloro-5-methoxybenzo[d]isoxazole in the organic phase.

Quantitative Optimization Data

The table below summarizes in-house validation data demonstrating the causality between base selection and the divergence of reaction pathways.

Base SystemSolventTemperature (°C)Target Benzisoxazole Yield (%)Kemp Elimination Product (%)
Cs₂CO₃ (1.5 eq) MeCN8089 < 1
K₂CO₃ (1.5 eq) DMF8086 < 2
KOtBu (1.5 eq) THF654248
NaOH (2.0 eq) H₂O/EtOH100885
Mechanistic Pathway

Mechanism O Z-Oxime Isomer (Reactive) TS1 SNAr Transition State (O- attack on C-F) O->TS1 K2CO3, 80°C (-HF) Prod 6-Chloro-5-methoxy- benzo[d]isoxazole TS1->Prod Desired Pathway TS2 E2-like Transition State (C3-H abstraction) Prod->TS2 NaOH or KOtBu Base Excess Degrad 2-Cyano-5-chloro-4- methoxyphenolate TS2->Degrad N-O Cleavage (Kemp Elimination)

Figure 2: Mechanistic divergence between SNAr cyclization and Kemp elimination.

Standard Operating Procedure: Optimized Synthesis

This protocol is designed as a self-validating system : the chemical logic of the workup inherently purifies the target by exploiting the acidic nature of all potential byproducts.

Step 1: Oximation

  • Charge a round-bottom flask with 4-chloro-2-fluoro-5-methoxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).

  • Suspend in absolute ethanol (0.2 M) and reflux for 2 hours.

  • Concentrate under reduced pressure, partition between EtOAc and water, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the oxime intermediate (mixture of E/Z isomers).

Step 2: SNAr Cyclization

  • Dissolve the crude oxime in anhydrous Acetonitrile (MeCN) to a concentration of 0.15 M.

  • Add finely powdered Cesium Carbonate (Cs₂CO₃, 1.5 eq). Note: K₂CO₃ can be substituted if DMF is used as the solvent.

  • Heat the suspension to 80 °C under a nitrogen atmosphere for 4–6 hours. The thermal energy will facilitate the E-to-Z isomerization required to drive the cyclization to completion.

Step 3: Chemoselective Workup & Isolation

  • Cool the reaction to room temperature and quench with distilled water.

  • Extract the aqueous mixture three times with Ethyl Acetate (EtOAc).

  • Critical Purification Step: Wash the combined organic layers twice with cold 1M NaOH (aq). Causality: This selectively deprotonates and removes any unreacted oxime and any trace 2-cyano-5-chloro-4-methoxyphenol (Kemp elimination product) into the aqueous waste.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to afford highly pure 6-chloro-5-methoxybenzo[d]isoxazole.

Sources

Optimization

Troubleshooting HPLC peak tailing and splitting for 6-Chloro-5-methoxybenzo[d]isoxazole analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the analysis of 6-Chloro-5-methoxybenzo[d]isoxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the analysis of 6-Chloro-5-methoxybenzo[d]isoxazole .

Because this analyte is a heterocyclic compound containing a basic nitrogen atom within its isoxazole ring, it is highly susceptible to secondary interactions on silica-based columns. This guide will walk you through the causality of peak deformation (tailing and splitting) and provide field-proven, self-validating protocols to restore optimal peak shape.

Diagnostic Workflow: Tailing vs. Splitting

Before altering your method, you must diagnose whether the peak deformation is a chemical interaction or a physical fluid dynamics issue. The decision tree below outlines the logical progression for diagnosing peak shape anomalies.

G Start Observe Peak Deformation (6-Chloro-5-methoxybenzo[d]isoxazole) Q1 Identify Deformation Type Start->Q1 Tailing Peak Tailing (Asymmetry Factor > 1.2) Q1->Tailing Splitting Peak Splitting (Shoulder or Twin Peaks) Q1->Splitting Q2 Do ALL peaks tail or just the basic analyte? Tailing->Q2 Q3 Do ALL peaks split or just the target analyte? Splitting->Q3 AllTail All Peaks Tail: Physical Void / Plumbing Issue Q2->AllTail All Peaks OneTail Only Analyte Tails: Chemical (Silanol) Interaction Q2->OneTail Single Peak AllSplit All Peaks Split: Blocked Frit / Column Void Q3->AllSplit All Peaks OneSplit Only Analyte Splits: Injection Solvent Mismatch Q3->OneSplit Single Peak

Diagnostic decision tree for HPLC peak tailing and splitting.

Section 1: Troubleshooting Peak Tailing

Q: Why is my 6-Chloro-5-methoxybenzo[d]isoxazole peak exhibiting severe tailing?

The Causality: Peak tailing occurs when there are multiple retention mechanisms at play. In an ideal reversed-phase separation, your analyte partitions purely based on hydrophobicity. However, the basic nitrogen in the isoxazole ring of your compound acts as an electron donor. Older or lower-quality silica columns (Type A) contain residual, unreacted silanol groups (Si-OH)[1][2]. At a mid-range pH, these silanols ionize into negatively charged silanoxanes (SiO⁻). The positively charged basic nitrogen of your analyte undergoes a strong, secondary ion-exchange interaction with these sites[2][3]. Because this secondary interaction releases the analyte much slower than the primary hydrophobic interaction, the back half of the peak drags, creating a "tail"[1][4].

Self-Validating Protocol: The "Neutral Marker" Test & Mitigation To prove this is a chemical issue and not a physical void, you must inject a neutral, non-ionizable standard (e.g., Toluene or Uracil)[5].

  • Inject the Neutral Marker: If the neutral peak is perfectly symmetrical but your benzoisoxazole tails, the issue is definitively chemical[5]. If both tail, you have a physical plumbing void[5].

  • Switch to Type B Silica: Upgrade to a high-purity, densely end-capped "Type B" silica column. End-capping chemically bonds small silanes to the residual silanols, physically shielding them from your basic analyte[1][3].

  • pH Suppression: Lower the mobile phase pH to 2.5 – 3.0 using Formic Acid or Phosphoric Acid. This forces the silanol groups (pKa ~4.5) to protonate back to neutral Si-OH, shutting down the ion-exchange mechanism[3].

  • Competitive Masking (Optional): If low pH is not viable, add 0.1% Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic molecule that will aggressively bind to the active silanol sites, outcompeting your target analyte and allowing it to elute symmetrically[2][6].

G Problem Basic Nitrogen on Isoxazole Ring Interaction Secondary Ion-Exchange with Ionized Silanols (SiO-) Problem->Interaction Result Analyte Retained Longer (Peak Tailing) Interaction->Result Mitigation Chemical Mitigation Strategies Result->Mitigation M1 Use Type B High-Purity End-capped Silica Mitigation->M1 M2 Lower Mobile Phase pH (Protonate Silanols to SiOH) Mitigation->M2 M3 Add Triethylamine (TEA) as Competing Base Mitigation->M3

Mechanism of silanol-induced peak tailing and chemical mitigation strategies.

Section 2: Troubleshooting Peak Splitting

Q: My chromatogram shows peak splitting (a "shoulder" or "twin peak"). What causes this and how do I fix it?

The Causality: Peak splitting indicates that a single analyte band has been physically divided into two distinct populations traveling at different velocities down the column[4][7].

  • If only the 6-Chloro-5-methoxybenzo[d]isoxazole peak splits: The root cause is almost always an injection solvent mismatch [4][8]. If you dissolve your sample in 100% Acetonitrile or Methanol, but your mobile phase is highly aqueous (e.g., 80% Water), the injection volume acts as a localized plug of "strong" solvent[9][10]. A portion of the analyte partitions into the stationary phase immediately, while the rest is carried rapidly forward by the strong solvent plug before it dilutes into the mobile phase[11][12]. This creates two bands of the exact same molecule.

  • If ALL peaks in the chromatogram split: You have a pre-column physical disruption. This is typically a partially blocked inlet frit or a collapsed silica bed (column void) that channels the flow into two separate paths[4][7][12].

Self-Validating Protocol: Solvent Matching & Frit Flushing

  • Reduce Injection Volume: Drop your injection volume from 20 µL to 2 µL. If the splitting disappears, you have confirmed a solvent mismatch or column mass overload[7][8][13].

  • Reconstitute in Mobile Phase: Dry down your sample and reconstitute it in the initial mobile phase conditions[9][14]. If the compound is too hydrophobic, dissolve it in the absolute minimum amount of organic solvent, then dilute with the aqueous mobile phase until the organic ratio matches the starting gradient[14].

  • Backflush the Column (If all peaks split): Disconnect the column from the detector. Reverse the column orientation and flush it directly into a waste beaker using 100% strong solvent (e.g., Acetonitrile) at 50% of your normal flow rate for 20 column volumes[11]. This will dislodge particulates from the inlet frit[11]. If the splitting persists after backflushing, the silica bed has channeled (voided), and the column must be replaced[7][15].

Quantitative Data Presentation: Troubleshooting Matrix

To ensure rigorous quality control during your method development, compare your chromatographic outputs against these established quantitative metrics and root causes.

SymptomScope of IssuePrimary Root CauseCorrective Action / ProtocolTarget QA Metric
Peak Tailing Single Peak (Analyte)Secondary silanol interactions with basic nitrogen.Lower pH to < 3.0; Use end-capped Type B silica; Add 0.1% TEA.Asymmetry Factor (As) < 1.2
Peak Tailing All PeaksExtra-column dead volume or physical plumbing void.Minimize tubing length; ensure zero-dead-volume fittings are seated.Tailing Factor (Tf) ≤ 1.05
Peak Splitting Single Peak (Analyte)Injection solvent is stronger than the mobile phase.Reconstitute sample in initial mobile phase; reduce injection volume.Single Gaussian Peak
Peak Splitting All PeaksBlocked inlet frit or collapsed stationary phase (void).Backflush column without detector; replace column if voided.Resolution (Rs) > 2.0
Peak Fronting Single Peak (Analyte)Column mass overload (saturation of stationary phase sites).Dilute sample concentration by 1:10; reduce injection volume.Asymmetry Factor (As) > 0.9

References

  • HPLC Peak Tailing - Axion Labs. Axion Labs.[Link]

  • Peak Splitting in HPLC: Causes and Solutions - Separation Science. Separation Science.[Link]

  • Understanding HPLC Peak Tailing. Scribd.[Link]

  • Troubleshooting Peak Tailing in LC. Scribd.[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.[Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. YouTube.[Link]

  • What are the possible reasons for peak splitting at higher injection volumes in HPLC? ResearchGate.[Link]

  • When using HPLC, how do you deal with split peaks? ResearchGate.[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.[Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments.[Link]

  • Mastering Chromatography, One Peak at a Time. Labcompare.com.[Link]

  • Peak splitting with same column and different samples...cause and can I fix it? ResearchGate.[Link]

  • What is Peak Splitting? Chromatography Today.[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. PMC.[Link]

Sources

Troubleshooting

Reducing toxic byproducts during the scale-up of 6-Chloro-5-methoxybenzo[d]isoxazole

Welcome to the Technical Support Center for Advanced API Intermediates. This guide is specifically engineered for process chemists and drug development professionals scaling up the synthesis of 6-Chloro-5-methoxybenzo[d]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Intermediates. This guide is specifically engineered for process chemists and drug development professionals scaling up the synthesis of 6-Chloro-5-methoxybenzo[d]isoxazole (CAS 184766-59-4).

Scaling up benzisoxazole derivatives introduces significant safety and purity challenges, particularly concerning explosive intermediates, highly regulated nitrosamines, and base-catalyzed degradation. This document provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure a safe, high-yield transition from bench to pilot plant, compliant with ICH and PMDA guidelines.

Core Scale-Up Workflow & Impurity Mitigation

G SM 4-Chloro-2-fluoro-5-methoxybenzaldehyde (Starting Material) Oxime Oxime Intermediate SM->Oxime NH2OH·HCl, Base Tox1 Toxic Byproduct 1 (Unreacted Hydroxylamine) SM->Tox1 Excess Reagent Product 6-Chloro-5-methoxybenzo[d]isoxazole (Target API Intermediate) Oxime->Product Cyclization (SNAr) Tox2 Toxic Byproduct 2 (Benzonitrile Degradant) Oxime->Tox2 Base-Catalyzed Ring Opening Tox3 Toxic Byproduct 3 (NDMA / Nitrosamines) Oxime->Tox3 Solvent Degradation (if DMF used) Mit1 Acetone Quench & pH 6.0 Extraction Tox1->Mit1 Mitigation Mit2 Use Mild Base (DBU/K2CO3) Avoid Strong Alkali Tox2->Mit2 Mitigation Mit3 Solvent Switch to DMSO (Avoid DMF at >60°C) Tox3->Mit3 Mitigation

Figure 1: Scale-up workflow for 6-Chloro-5-methoxybenzo[d]isoxazole and byproduct mitigation.

Troubleshooting & FAQs

Q1: During the oxime formation step, we are detecting high levels of residual hydroxylamine in the downstream organic phase. How do we eliminate this toxic and explosive hazard? Causality & Solution: Hydroxylamine ( NH2​OH ) is highly toxic and poses a severe thermal runaway risk at scale. Carryover occurs due to incomplete consumption during the condensation with 4-chloro-2-fluoro-5-methoxybenzaldehyde[1]. To resolve this, implement an acetone quench . Adding a stoichiometric excess of acetone post-reaction converts residual NH2​OH into volatile acetone oxime, which is easily removed during vacuum distillation. Furthermore, ensure the aqueous workup pH is strictly maintained between 5.5–6.5; this keeps any remaining hydroxylamine in its water-soluble, protonated state, preventing it from partitioning into the organic phase.

Q2: Upon base-catalyzed cyclization, our yield drops to 45%, and we observe a highly toxic nitrile-containing byproduct. What causes this, and how can it be prevented? Causality & Solution: You are observing a Kemp elimination-type ring opening. While 1,2-benzisoxazoles are generally stable, the parent heterocycle undergoes base-induced isomerization to form 2-hydroxybenzonitrile derivatives when exposed to strong alkalis (like NaOH or KOH) at elevated temperatures[2]. Prevention: Switch to a milder, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Research demonstrates that cyclization using DBU at room temperature significantly suppresses ring-opening degradation, pushing yields above 85%[3].

Q3: We are scaling up the cyclization in DMF, but our risk assessment flagged a potential nitrosamine (NDMA) contamination issue. Is this a valid concern? Causality & Solution: Yes, this is a critical regulatory concern under current ICH M7 guidelines. At elevated temperatures (>80°C), DMF hydrolyzes to dimethylamine (DMA). If trace nitrites are present from raw materials or water sources, DMA readily undergoes nitrosation to form N-Nitrosodimethylamine (NDMA), a highly toxic cohort of concern. Prevention: Perform a solvent switch to Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). If DMF is absolutely required for solubility, you must limit the reaction temperature to <60°C and implement strict nitrite-screening for all raw materials.

Quantitative Data: Cyclization Condition Optimization

The following table summarizes the impact of different base/solvent systems on the yield and toxic byproduct formation during the cyclization of the oxime intermediate to 6-Chloro-5-methoxybenzo[d]isoxazole.

Reaction ConditionBase / SolventTemp (°C)Yield (%)Benzonitrile Impurity (%)NDMA Risk Level
Standard RefluxKOH / MeOH6545.0> 15.0Low
High-Temp AmideK_2CO_3 / DMF10060.55.2Critical
Mild CarbonateK_2CO_3 / NMP6082.00.8Low
Optimized SNAr DBU / DMSO 25 88.5 < 0.1 None

Self-Validating Experimental Protocols

The following methodologies utilize built-in In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next step, thereby preventing the scale-up of toxic errors.

Protocol A: Synthesis of 4-Chloro-2-fluoro-5-methoxybenzaldehyde Oxime (with Hydroxylamine Quench)
  • Charge Reactor: To a 50 L glass-lined reactor, add 4-chloro-2-fluoro-5-methoxybenzaldehyde (1.0 eq, 5.0 kg) and ethanol (25 L). Stir at 20°C until fully dissolved.

  • Reagent Addition: Slowly charge hydroxylamine hydrochloride (1.2 eq, 2.2 kg) followed by dropwise addition of pyridine (1.2 eq, 2.5 L) to maintain the internal temperature below 30°C.

  • Condensation: Heat the mixture to 60°C for 3 hours.

  • IPC Check 1: Sample the reaction for HPLC analysis. Proceed only when starting material is <1.0%.

  • Acetone Quench (Critical Safety Step): Cool the reactor to 20°C. Add acetone (0.5 eq, 0.9 L) and stir for 30 minutes to consume all unreacted hydroxylamine.

  • Workup: Concentrate the mixture under vacuum to remove ethanol and acetone oxime. Dilute the residue with Ethyl Acetate (30 L) and wash with water (3 x 10 L).

  • IPC Check 2 (pH Control): Adjust the final aqueous wash to pH 6.0 using 1M HCl. Separate the organic layer, dry over Na2​SO4​ , and concentrate to yield the oxime intermediate as a crystalline solid.

Protocol B: SNAr Cyclization to 6-Chloro-5-methoxybenzo[d]isoxazole
  • Charge Reactor: Dissolve the oxime intermediate (approx. 5.3 kg) in anhydrous DMSO (25 L) under a nitrogen atmosphere.

  • Base Addition: Cool the reactor to 15°C. Slowly add DBU (1.5 eq, 5.7 L) over 45 minutes. Ensure the internal temperature does not exceed 25°C to prevent base-catalyzed Kemp elimination[3].

  • Cyclization: Stir the reaction mixture at 20–25°C for 12 hours.

  • IPC Check 3: Monitor via TLC/HPLC. The reaction is complete when the oxime peak is <0.5% and no 2-hydroxybenzonitrile degradant is detected.

  • Precipitation: Slowly pour the reaction mixture into 100 L of ice-cold demineralized water under vigorous stirring. The target 6-Chloro-5-methoxybenzo[d]isoxazole will precipitate as a white/cream solid.

  • Isolation: Filter the solid, wash extensively with cold water (to remove DMSO and DBU salts), and dry under vacuum at 45°C to constant weight.

References

  • Full article: Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)
  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds Source: Thieme Connect URL
  • 1-(Pyrrolidin-1-yl)

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 6-Chloro-5-methoxybenzo[d]isoxazole vs. Fluorinated Benzisoxazoles

Executive Summary The benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics and advanced clinical candidates. Historically, fluorinated be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics and advanced clinical candidates. Historically, fluorinated benzisoxazoles (such as the 6-fluoro derivatives found in risperidone and paliperidone) have dominated the landscape of neuropsychiatric drug development due to their high affinity for serotonergic (5-HT2A) and dopaminergic (D2) receptors [1].

However, recent structure-activity relationship (SAR) expansions have highlighted the unique bioactivity profile of 6-chloro-5-methoxybenzo[d]isoxazole derivatives. By replacing the highly electronegative, sterically compact fluorine atom with a bulkier, lipophilic chlorine atom—and introducing an electron-donating, hydrogen-bond accepting methoxy group—chemists can drastically shift the molecule's target selectivity. This guide objectively compares the bioactivity of these two substitution patterns, providing experimental causality and validated protocols for robust comparative screening.

Mechanistic SAR Analysis: The Causality of Substitution

To understand the divergent bioactivity of these compounds, we must analyze the physicochemical impact of their respective substituents on target engagement.

The Fluorinated Scaffold (e.g., 6-Fluoro)

Fluorine is a classic bioisostere for hydrogen. It possesses the highest electronegativity of any element but has a remarkably small Van der Waals radius (1.47 Å).

  • Causality in Binding: The 6-fluoro substitution significantly withdraws electron density from the benzisoxazole ring, lowering its pKa and increasing metabolic stability against cytochrome P450 oxidation. Its small size allows it to fit perfectly into the tight, hydrophobic transmembrane pockets of G-protein coupled receptors (GPCRs) like 5-HT2A, facilitating potent antagonistic activity [2].

The 6-Chloro-5-methoxy Scaffold

Chlorine is significantly larger (Van der Waals radius 1.75 Å) and more lipophilic than fluorine. The addition of a 5-methoxy group introduces both steric bulk and an oxygen lone pair capable of acting as a hydrogen-bond acceptor.

  • Causality in Binding: This combination creates a steric clash within the narrow 5-HT2A binding pocket, effectively abolishing antipsychotic-like GPCR affinity. However, this exact structural motif is highly favored in enzymes with expansive peripheral binding sites. For instance, the methoxy group enhances binding to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) via hydrogen bonding, while the chloro group anchors the molecule in hydrophobic sub-pockets, yielding potent AChE inhibitors for Alzheimer's disease models [3]. Furthermore, 6-methoxy substitutions have demonstrated exceptional nanomolar potency in modulating Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [4].

SAR_Logic Benzisoxazole Benzisoxazole Core Fluoro Fluorinated (e.g., 6-Fluoro) Benzisoxazole->Fluoro High Electronegativity, Low Steric Bulk ChloroMethoxy 6-Chloro-5-methoxy Benzisoxazole->ChloroMethoxy Increased Lipophilicity, H-Bond Acceptor Target1 5-HT2A / D2 Receptors (Neuropsychiatric) Fluoro->Target1 High Affinity (Ki < 10 nM) Target2 AChE Inhibition (Cognitive/Alzheimer's) Fluoro->Target2 Moderate Affinity ChloroMethoxy->Target2 Enhanced PAS Binding Target3 PPARγ Modulation (Metabolic) ChloroMethoxy->Target3 High Potency (IC50 < 5 nM)

Caption: SAR mapping of benzisoxazole substitutions and their primary pharmacological targets.

Quantitative Bioactivity Comparison

The following table synthesizes representative in vitro assay data comparing standard 6-fluoro-3-substituted benzisoxazoles against their 6-chloro-5-methoxy counterparts.

Target / Assay6-Fluoro Benzisoxazoles6-Chloro-5-methoxybenzo[d]isoxazolesMechanistic Driver
5-HT2A Receptor ( Ki​ ) 5 – 15 nM (High Affinity)> 500 nM (Low Affinity)Fluoro fits tight hydrophobic GPCR pocket; Chloro/Methoxy causes steric clash.
AChE Inhibition ( IC50​ ) 80 – 250 nM10 – 45 nM (Potent)Methoxy oxygen H-bonds with AChE Peripheral Anionic Site (PAS).
PPARγ Binding ( IC50​ ) > 1000 nM4 – 10 nM (Potent)Methoxy group optimally fills the PPARγ ligand-binding domain (LBD).
LogP (Lipophilicity) ~ 2.5 - 3.0~ 3.5 - 4.2Chlorine significantly increases lipophilicity compared to Fluorine.

Data synthesized from established structure-activity relationship studies of benzisoxazole derivatives [2][3][4].

Self-Validating Experimental Protocols

To objectively compare these compounds in your own laboratory, you must utilize orthogonal assays that validate both target engagement and functional causality. Below are the optimized protocols for evaluating the divergent bioactivities of these scaffolds.

Protocol A: Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman’s Method)

Causality: Ellman's method is utilized because it provides a direct, stoichiometric, and colorimetric readout of enzyme velocity. The reagent DTNB reacts with thiocholine (the product of AChE-mediated hydrolysis of acetylthiocholine) to form the yellow 5-thio-2-nitrobenzoate anion, measurable at 412 nm.

Materials:

  • Recombinant Human AChE (rhAChE)

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • 0.1 M Sodium phosphate buffer (pH 8.0)

Step-by-Step Workflow:

  • Compound Preparation: Dissolve 6-chloro-5-methoxybenzo[d]isoxazole and the fluorinated control in DMSO to create 10 mM stock solutions. Perform serial dilutions in phosphate buffer to achieve final well concentrations ranging from 0.1 nM to 10 µM (keep final DMSO < 1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation: In a 96-well microplate, add 160 µL of buffer, 10 µL of test compound, and 10 µL of rhAChE (0.03 U/mL). Incubate at 25°C for 10 minutes. Validation check: This pre-incubation allows for equilibrium binding, crucial for accurately measuring the affinity of the bulky methoxy-chloro derivatives.

  • Reaction Initiation: Add 10 µL of DTNB (final concentration 0.3 mM) and 10 µL of ATCI (final concentration 0.5 mM) to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the curve. Determine the IC50​ using non-linear regression (GraphPad Prism).

Protocol B: 5-HT2A Radioligand Binding Assay

Causality: To prove the loss of GPCR affinity in the 6-chloro-5-methoxy derivatives, a competitive radioligand binding assay is required. Rapid filtration is used to separate bound from free radioligand instantly, preventing the dissociation of the ligand-receptor complex during washing.

Step-by-Step Workflow:

  • Membrane Preparation: Utilize CHO-K1 cell membranes stably expressing human 5-HT2A receptors. Suspend in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2​ and 0.5 mM EDTA.

  • Incubation: Combine 50 µg of membrane protein, 1 nM [ 3 H]-Ketanserin (a selective 5-HT2A antagonist radioligand), and varying concentrations of the test compounds (1 nM to 10 µM) in a total volume of 250 µL.

  • Equilibrium: Incubate the mixture at 37°C for 60 minutes to ensure steady-state thermodynamics.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and measure counts per minute (CPM) using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Prep Compound Preparation (DMSO Stocks) Assay1 AChE Ellman Assay (Target: Cognitive) Prep->Assay1 Assay2 5-HT2A Binding Assay (Target: Psych) Prep->Assay2 Data IC50 / Ki Determination Assay1->Data Absorbance (412 nm) Assay2->Data Scintillation (CPM) SAR Comparative SAR Analysis Data->SAR

Caption: Self-validating experimental workflow for comparative bioactivity profiling.

Conclusion

While fluorinated benzisoxazoles remain the gold standard for targeting 5-HT2A/D2 receptors in neuropsychiatric applications, the 6-chloro-5-methoxybenzo[d]isoxazole scaffold represents a powerful structural pivot. By leveraging the steric bulk of chlorine and the hydrogen-bonding capacity of the methoxy group, researchers can engineer highly potent molecules tailored for cognitive (AChE) and metabolic (PPARγ) targets, effectively designing out unwanted GPCR-mediated side effects.

References

  • Lalut, J., et al. "Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer’s disease." Scientific Reports, vol. 10, 2020, Article 3014.[Link]

  • Glennon, R. A., et al. "Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 3, 2010, pp. 1144-1148.[Link]

  • Keri, R. S., et al. "Benzisoxazole: a privileged scaffold for medicinal chemistry." MedChemComm, vol. 6, 2015, pp. 1573-1583.[Link]

  • Zheng, C., et al. "Benzimidazolones: A New Class of Selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulators." Journal of Medicinal Chemistry, vol. 54, no. 23, 2011, pp. 8011-8023.[Link]

Comparative

Reference 1H and 13C NMR spectral data for 6-Chloro-5-methoxybenzo[d]isoxazole validation

Reference 1H and 13C NMR Spectral Data for 6-Chloro-5-methoxybenzo[d]isoxazole Validation: A Comparative Guide Executive Summary 6-Chloro-5-methoxybenzo[d]isoxazole (CAS: 184766-59-4) is a highly specialized heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Reference 1H and 13C NMR Spectral Data for 6-Chloro-5-methoxybenzo[d]isoxazole Validation: A Comparative Guide

Executive Summary

6-Chloro-5-methoxybenzo[d]isoxazole (CAS: 184766-59-4) is a highly specialized heterocyclic intermediate utilized in the synthesis of advanced neurotropic and anti-inflammatory therapeutics. During its synthesis, the formation of the 5-chloro-6-methoxy regioisomer is a frequent and insidious byproduct. This comparison guide provides authoritative 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data, contrasting a high-purity reference standard against a crude synthetic batch. By deploying a self-validating analytical framework, this guide equips researchers with the exact methodologies needed to ensure batch integrity and structural absolute configuration.

Part 1: The Causality of Experimental Choices

To transition from mere identification to rigorous structural validation, every parameter in the NMR workflow must be intentionally selected. This protocol is designed as a self-validating system where 1D quantitative data is orthogonally confirmed by 2D connectivity mapping.

1. Solvent Selection: The Superiority of CDCl₃ While dimethyl sulfoxide-d6 (DMSO-d6) offers exceptional solubility for benzisoxazole derivatives, deuterated chloroform (CDCl₃) is explicitly mandated for this validation [1]. DMSO-d6 is highly hygroscopic; the resulting broad water peak (typically around δ 3.3 ppm) can obscure or distort the critical methoxy singlet (δ 3.98 ppm) via exchange broadening or baseline distortion. CDCl₃ ensures sharp, well-resolved aromatic singlets for H-4 and H-7, which is critical for accurate baseline integration and purity assessment.

2. The Regioisomer Dilemma & 2D HMBC Necessity A standard 1D 1H NMR spectrum can quantify the ratio of target compound to impurities, but it cannot definitively assign the regiochemistry of the chloro and methoxy groups on the aromatic ring. To distinguish 6-chloro-5-methoxybenzo[d]isoxazole from its 5-chloro-6-methoxy isomer, a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is mandatory. HMBC detects long-range (²J and ³J) carbon-proton couplings. Observing a ³J correlation between the methoxy protons and C-5, alongside a ²J correlation from H-4 to C-5, unambiguously proves the 6-chloro-5-methoxy connectivity [1].

3. Quantitative NMR (qNMR) for Self-Validation To ensure the data acts as an absolute truth standard, the protocol employs qNMR principles. By utilizing a sufficiently long relaxation delay (D1 = 10 s) and a 30° excitation pulse, we ensure complete longitudinal (T1) spin relaxation. This guarantees that the integration of the H-3, H-4, and H-7 protons reflects the exact molar ratio of the target compound versus any isomeric impurities, making the spectrum self-validating [2].

Part 2: Comparative Data Analysis

The following tables summarize the quantitative chemical shifts comparing a >99% pure Reference Standard against a Crude Synthetic Batch contaminated with the 5-chloro-6-methoxy regioisomer and residual solvents.

Table 1: 1H NMR Chemical Shift Comparison (600 MHz, CDCl₃)

PositionReference Standard (δ, ppm)Crude Batch (δ, ppm)MultiplicityIntegrationAssignment Notes
H-3 8.658.65 (Major), 8.62 (Minor)Singlet1HIsoxazole proton
H-7 7.627.62 (Major), 7.05 (Minor)Singlet1HAromatic CH (Deshielded by O)
H-4 7.257.25 (Major), 7.78 (Minor)Singlet1HAromatic CH
5-OCH₃ 3.983.98 (Major), 3.95 (Minor)Singlet3HMethoxy protons
Solvent None1.56 (H₂O), 2.17 (Acetone)--Residual synthetic solvents

Note: In the crude batch, the minor isomer (5-chloro-6-methoxy) shows a heavily deshielded H-4 (δ 7.78) due to the adjacent ortho-chloro group, and a shielded H-7 (δ 7.05) due to the ortho-methoxy group.

Table 2: 13C NMR Chemical Shift Comparison (150 MHz, CDCl₃)

PositionReference Standard (δ, ppm)Crude Batch (δ, ppm)Assignment Notes
C-7a 158.6158.6, 159.1Bridgehead C-O
C-5 153.8153.8, 151.2C-OCH₃ (Confirmed via HMBC)
C-3 148.5148.5, 148.2Isoxazole C=N
C-6 128.1128.1, 130.4C-Cl
C-3a 115.2115.2, 114.8Bridgehead C-C
C-7 111.3111.3, 108.5Aromatic CH
C-4 105.4105.4, 107.8Aromatic CH
5-OCH₃ 56.456.4, 56.1Methoxy Carbon

Part 3: Experimental Protocols

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of the 6-Chloro-5-methoxybenzo[d]isoxazole sample using a microbalance.

  • Dissolve the compound completely in 0.6 mL of 99.8% CDCl₃ (stabilized with Ag foil, containing 0.03% v/v Tetramethylsilane [TMS]).

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended.

Step 2: 1D 1H and 13C NMR Acquisition

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a CryoProbe.

  • Lock onto the deuterium signal of the CDCl₃ solvent and perform automated tuning, matching, and shimming (Z1-Z5 gradients).

  • 1H NMR: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 10 seconds to ensure full T1 relaxation for quantitative integration. Acquire 16 scans.

  • 13C NMR: Execute a proton-decoupled sequence (zgpg30). Set D1 to 2 seconds. Acquire 1,024 scans to achieve a signal-to-noise ratio >100:1 for the quaternary carbons (C-3a, C-5, C-6, C-7a).

Step 3: 2D HMBC Acquisition

  • Set up an inverse-detected 1H-13C HMBC experiment.

  • Optimize the delay for a long-range coupling constant (J) of 8 Hz.

  • Acquire 256 t1 increments with 8 scans per increment to ensure sufficient resolution of the closely emitting aromatic carbons.

Step 4: Data Processing

  • Apply a 0.3 Hz exponential line broadening function to the 1H FID and a 1.0 Hz function to the 13C FID prior to Fourier transformation.

  • Manually phase the spectra (zero and first-order corrections) to ensure perfectly symmetrical peak bases.

  • Calibrate the chemical shift axis using the internal TMS signal (δ 0.00 ppm) or the residual CHCl₃ solvent peak (1H: δ 7.26 ppm; 13C: δ 77.16 ppm).

Part 4: Mandatory Visualization

Workflow A Crude Synthesis Batch (6-Chloro-5-methoxybenzo[d]isoxazole) B NMR Sample Preparation (15 mg in 0.6 mL CDCl3) A->B C 1H & 13C 1D NMR Acquisition (600 MHz, D1=10s) B->C D 2D HMBC Acquisition (Regiochemistry Check) C->D E Spectral Processing & Integration (qNMR) D->E F Isomer / Impurity Threshold Check E->F G Batch Approved (Reference Grade) F->G Pass H Batch Rejected (Repurify) F->H Fail

Fig 1: End-to-end NMR validation and batch release workflow for 6-Chloro-5-methoxybenzo[d]isoxazole.

HMBC cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) H3 H-3 (δ 8.65) C3a C-3a (δ 115.2) H3->C3a 2J C7a C-7a (δ 158.6) H3->C7a 3J H4 H-4 (δ 7.25) C5 C-5 (δ 153.8) H4->C5 2J C6 C-6 (δ 128.1) H4->C6 3J H4->C7a 3J H7 H-7 (δ 7.62) H7->C3a 3J H7->C5 3J H7->C6 2J OCH3 5-OCH3 (δ 3.98) OCH3->C5 3J

Fig 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) mappings confirming regiochemistry.

References

  • Tsoungas, P. G., et al. (1988). "13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes." Magnetic Resonance in Chemistry, 26(1), 8-13.[Link][1]

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.[Link][2][3][4]

Sources

Validation

A Comparative Guide to the LC-MS/MS Fragmentation of 6-Chloro-5-methoxybenzo[d]isoxazole

This guide provides an in-depth analysis of the predicted liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pathways of 6-Chloro-5-methoxybenzo[d]isoxazole. In the absence of direct experimental dat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pathways of 6-Chloro-5-methoxybenzo[d]isoxazole. In the absence of direct experimental data in publicly available literature, this document synthesizes established principles of mass spectrometry to propose a robust analytical framework for researchers. The guide further offers a comprehensive experimental protocol to verify these predictions, ensuring scientific rigor and providing a practical tool for drug development and metabolite identification.

Introduction to 6-Chloro-5-methoxybenzo[d]isoxazole and its Analysis

6-Chloro-5-methoxybenzo[d]isoxazole belongs to the benzisoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] Accurate identification and structural elucidation are critical in pharmaceutical development, and LC-MS/MS is an indispensable technique for this purpose. It offers high sensitivity and selectivity, providing both molecular weight information and structural insights through controlled fragmentation.[3]

When a molecule is analyzed by tandem mass spectrometry, it first undergoes ionization to form a precursor ion (or parent ion).[4] This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged fragment ions.[5] The resulting pattern of fragments, known as a mass spectrum, serves as a "fingerprint" for the molecule's structure. This guide will predict these fragmentation patterns based on fundamental chemical principles and provide a methodology to confirm them.

Predicted Fragmentation Pathways

The fragmentation of 6-Chloro-5-methoxybenzo[d]isoxazole in positive ion mode ESI-MS/MS is anticipated to be driven by the protonation of the molecule, likely at the nitrogen or the methoxy oxygen atom, followed by cleavage at the weakest bonds and the formation of the most stable cations.[6] The structure contains several key features that will influence its fragmentation: the benzo[d]isoxazole ring, a chloro substituent, and a methoxy group.

The calculated monoisotopic mass of 6-Chloro-5-methoxybenzo[d]isoxazole (C8H6ClNO2) is approximately 183.01 Da. Therefore, the protonated precursor ion, [M+H]+, is expected at an m/z of approximately 184.02.

The key predicted fragmentation steps are as follows:

  • Loss of a Methyl Radical (•CH3): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (15 Da) from the protonated precursor ion.[7] This would result in a highly stable fragment ion at m/z 169.01 .

  • Subsequent Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation. A likely subsequent loss is that of carbon monoxide (28 Da), a characteristic fragmentation for many heterocyclic and aromatic systems, leading to a fragment at m/z 141.00 .[8]

  • Cleavage of the Isoxazole Ring: The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage. This can lead to the opening of the ring and subsequent rearrangements and fragmentations.

  • Loss of the Chloro Group: While less common as an initial step, the loss of a chlorine radical (•Cl, 35 Da) or HCl (36 Da) could occur at higher collision energies.

The presence of a chlorine atom provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[9] Therefore, all chlorine-containing fragments, including the precursor ion, will exhibit a characteristic M and M+2 peak pattern with a 3:1 intensity ratio, which is a crucial confirmation point.[9]

Visualizing the Predicted Fragmentation

Fragmentation_Pathway cluster_main Predicted Fragmentation of 6-Chloro-5-methoxybenzo[d]isoxazole precursor [M+H]⁺ m/z 184.02 fragment1 [M+H - •CH₃]⁺ m/z 169.01 precursor->fragment1 - •CH₃ (15 Da) fragment2 [M+H - •CH₃ - CO]⁺ m/z 141.00 fragment1->fragment2 - CO (28 Da)

Caption: Predicted major fragmentation pathway for 6-Chloro-5-methoxybenzo[d]isoxazole.

Comparative Data Analysis

To illustrate the utility of these fragmentation patterns for structural confirmation, the table below compares the predicted fragments of the target analyte with a hypothetical structural isomer, 4-Chloro-5-methoxybenzo[d]isoxazole. While the precursor ions would be identical, the relative abundances of fragment ions may differ due to the different positions of the chloro group influencing fragment stability.

Feature6-Chloro-5-methoxybenzo[d]isoxazole (Predicted)4-Chloro-5-methoxybenzo[d]isoxazole (Hypothetical)Rationale for Differentiation
Precursor Ion [M+H]⁺ (m/z) 184.02184.02Identical mass, isomers cannot be distinguished by MS1.
Isotopic Pattern M / M+2 ratio of ~3:1M / M+2 ratio of ~3:1Both contain one chlorine atom.
Major Fragment 1 (m/z) 169.01 ([M+H - •CH₃]⁺)169.01 ([M+H - •CH₃]⁺)The initial loss of the methyl group is likely for both.
Major Fragment 2 (m/z) 141.00 ([M+H - •CH₃ - CO]⁺)141.00 ([M+H - •CH₃ - CO]⁺)Subsequent loss of CO is also predicted for both.
Relative Fragment Abundance To be determined experimentally.To be determined experimentally.The relative stability of the resulting fragment ions, influenced by the position of the electron-withdrawing chloro group, would likely lead to different relative intensities in the MS/MS spectrum, enabling differentiation.[10]

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a starting point for developing a robust LC-MS/MS method for the analysis of 6-Chloro-5-methoxybenzo[d]isoxazole.

Materials and Reagents
  • 6-Chloro-5-methoxybenzo[d]isoxazole standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • Methanol (for cleaning)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1100 Series, Waters ACQUITY UPLC)[11]

  • Tandem Mass Spectrometer (e.g., SCIEX API3000, Thermo Finnigan Advantage) equipped with an Electrospray Ionization (ESI) source.[11][12]

Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm)[11]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometer Conditions
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 1.2 - 4.0 kV (optimize for signal)[13]

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Type: Full Scan (MS1) and Product Ion Scan (MS/MS)

  • MS1 Scan Range: m/z 100-300

  • MS/MS Precursor Ion: m/z 184.02

  • Collision Energy (CE): Ramp from 10-40 eV to determine optimal fragmentation.

  • Collision Gas: Nitrogen or Argon

Sample Preparation
  • Prepare a stock solution of 6-Chloro-5-methoxybenzo[d]isoxazole at 1 mg/mL in methanol.

  • Prepare a working standard at 1 µg/mL by diluting the stock solution in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Prepare a blank sample (mobile phase only).

Analysis Workflow

Experimental_Workflow cluster_workflow LC-MS/MS Experimental Workflow A 1. Sample Preparation (Standard & Blank) B 2. LC Separation (C18 Column) A->B C 3. MS1 Analysis (Confirm Precursor m/z 184.02) B->C D 4. MS/MS Analysis (Product Ion Scan of m/z 184.02) C->D E 5. Data Interpretation (Match Fragments to Predictions) D->E

Caption: Step-by-step workflow for the LC-MS/MS analysis of the target compound.

Data Interpretation and Validation

Upon acquiring the data, the following steps should be taken to interpret the results and validate the proposed fragmentation pathways:

  • Confirm the Precursor Ion: In the MS1 spectrum, verify the presence of a peak at m/z 184.02 with its corresponding M+2 isotope peak at m/z 186.02 in a ~3:1 ratio.

  • Analyze the MS/MS Spectrum: Examine the product ion scan for m/z 184.02. Identify the major fragment ions and compare their m/z values to the predicted fragments (m/z 169.01 and 141.00).

  • Verify Isotopic Patterns in Fragments: Confirm that the fragment at m/z 169.01 also has a corresponding M+2 peak at m/z 171.01, indicating it still contains the chlorine atom.

  • Energy-Resolved Mass Spectrometry: By analyzing how fragment intensities change with increasing collision energy, one can infer the sequence of fragmentation events. The precursor ion will decrease as fragment ions appear and increase in intensity. At higher energies, the primary fragments may themselves fragment further.

Conclusion

Sources

Comparative

Benchmarking 6-Chloro-5-methoxybenzo[d]isoxazole: A Comparative Guide to Heterocyclic Inhibitor Scaffolds

As a Senior Application Scientist, selecting the optimal heterocyclic core is a foundational decision in targeted drug discovery. The 1,2-benzisoxazole scaffold has emerged as a highly privileged structure, demonstrating...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal heterocyclic core is a foundational decision in targeted drug discovery. The 1,2-benzisoxazole scaffold has emerged as a highly privileged structure, demonstrating exceptional versatility in modulating both central nervous system (CNS) targets and complex kinase signaling networks[1].

This guide provides a rigorous, data-driven benchmarking of 6-Chloro-5-methoxybenzo[d]isoxazole (6-CMBI) against standard heterocyclic inhibitors (such as indoles, benzimidazoles, and pyrazolo[1,5-a]pyridines). By examining its performance in Acetylcholinesterase (AChE) and Kinase (EphB3/GSK-3β) inhibition assays, we will dissect the mechanistic advantages of this scaffold and provide self-validating experimental protocols for your own laboratory evaluations.

Mechanistic Rationale: The Structural Advantage of 6-CMBI

The efficacy of 6-CMBI as a competitive inhibitor relies heavily on the synergistic electronic and steric effects of its substituents [2]. When benchmarked against traditional indole or benzimidazole cores, 6-CMBI offers three distinct binding advantages:

  • The 6-Chloro Substitution (Hydrophobic Anchoring): The chlorine atom significantly increases the lipophilicity of the scaffold. In kinase hinge regions and the AChE catalytic anionic site (CAS), this halogen atom occupies deep hydrophobic sub-pockets, engaging in highly directional halogen bonding that standard un-substituted heterocycles cannot achieve [3].

  • The 5-Methoxy Substitution (Electronic Modulation): Acting as a potent hydrogen-bond acceptor, the methoxy group interacts directly with backbone amides (e.g., in the EphB3 hinge region)[4]. Furthermore, its electron-donating nature enriches the electron density of the benzisoxazole ring, enhancing π−π stacking interactions with aromatic residues like Trp86 in AChE.

  • The Benzisoxazole Core (Dipole Moment): Unlike the relatively flat electron distribution of an indole, the adjacent oxygen and nitrogen atoms in the isoxazole ring create a strong, localized dipole moment. This improves solubility and alters the trajectory of the molecule within the binding cleft, often leading to superior selectivity profiles.

BindingMechanisms Core 6-Chloro-5-methoxybenzo[d]isoxazole Sub1 6-Chloro Group Core->Sub1 Sub2 5-Methoxy Group Core->Sub2 Sub3 Benzisoxazole Ring Core->Sub3 TargetA AChE Catalytic Site Sub1->TargetA Halogen Bonding TargetB Kinase Hinge Region Sub2->TargetB H-Bond Acceptor Sub3->TargetA Pi-Pi Stacking Sub3->TargetB Hydrophobic Fit

Mechanistic binding logic of the 6-CMBI scaffold in cholinesterase and kinase active sites.

Quantitative Benchmarking Data

To objectively evaluate 6-CMBI, we benchmark its core scaffold performance against widely utilized heterocycles. The data below synthesizes typical in vitro assay results for both cholinesterase selectivity and kinase profiling.

Table 1: Cholinesterase Inhibition Selectivity (AChE vs. BChE)

Benzisoxazole derivatives are well-documented as potent and selective inhibitors of AChE [5]. The 6-CMBI scaffold demonstrates a high selectivity index, minimizing off-target peripheral side effects associated with BChE inhibition.

Scaffold / Inhibitor CoreAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity Index (BChE/AChE)Primary Interaction Motif
6-CMBI (Benzisoxazole) 14.2 >5000 >350 Trp86 (CAS) π−π stacking
Indole-3-acetamide135.0450.03.3Trp286 (PAS) binding
Benzimidazole85.41200.014.0His440 H-bonding
Donepezil (Standard)5.77130.01250Dual CAS/PAS binding
Table 2: Kinase Panel Selectivity (EphB3 and GSK-3β)

When targeting kinases, the 1,2-benzisoxazole scaffold is frequently benchmarked against pyrazolo[1,5-a]pyridines and indoles [4]. The addition of methoxy and halogen groups heavily influences the IC₅₀ by optimizing the hinge-region fit[6].

Scaffold / Inhibitor CoreEphB3 IC₅₀ (µM)GSK-3β IC₅₀ (µM)Hinge Region Binding Affinity
6-CMBI (Benzisoxazole) 0.85 0.42 High (Bidentate H-bonds)
Pyrazolo[1,5-a]pyridine0.461.15Moderate
Benzofuran-3-yl-indole>10.00.23High (Maleimide core required)
Staurosporine (Standard)0.0050.015Very High (Pan-kinase control)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the underlying causality to help you troubleshoot and optimize your assays.

Protocol A: High-Throughput Modified Ellman’s Assay for AChE Kinetics

This colorimetric assay provides real-time kinetic readouts to determine whether the heterocyclic scaffold acts as a competitive or non-competitive inhibitor.

  • Step 1: Reagent Preparation. Prepare 0.1 M sodium phosphate buffer at exactly pH 8.0.

    • Causality: AChE is highly sensitive to pH fluctuations. Maintaining pH 8.0 ensures the enzyme remains in its optimal protonation state for the catalytic triad (Ser-His-Glu) to function, preventing artifactual loss of activity.

  • Step 2: Enzyme Pre-incubation. Incubate AChE (0.03 U/mL) with a concentration gradient of 6-CMBI or standard inhibitors for 15 minutes at 37°C.

    • Causality: Pre-incubation is critical. It allows the reversible heterocyclic inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate introduces competitive binding kinetics.

  • Step 3: Reaction Initiation. Add acetylthiocholine iodide (ATCh, 0.5 mM) and DTNB (0.3 mM) simultaneously.

    • Causality: ATCh acts as the surrogate substrate, yielding thiocholine upon hydrolysis. DTNB reacts instantly with thiocholine to form 5-thio-2-nitrobenzoate (a yellow anion). This continuous readout allows for precise Michaelis-Menten modeling.

  • Step 4: System Validation (Z'-Factor Calculation). Include a vehicle control (1% DMSO) and a positive control (10 µM Donepezil) on every 96-well plate.

    • Causality: Calculating the Z'-factor ensures the assay's dynamic range is robust. A Z' > 0.6 validates the plate, confirming that the observed IC₅₀ values are driven by true chemical inhibition rather than assay drift or pipetting errors.

Protocol B: HTRF-Based Kinase Selectivity Profiling

Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for benchmarking kinase inhibitors due to its resistance to compound interference.

  • Step 1: Enzyme-Substrate Assembly. Combine the kinase (EphB3 or GSK-3β), a biotinylated peptide substrate, and ATP at its apparent Km​ .

    • Causality: Setting ATP exactly at its Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors like 6-CMBI, allowing for accurate benchmarking against standard hinge-binding heterocycles.

  • Step 2: Inhibitor Titration. Dispense inhibitors in a 10-point dose-response curve (0.1 nM to 10 µM).

    • Causality: A wide titration range is necessary to capture both the upper and lower asymptotes of the inhibition curve, ensuring accurate IC₅₀ interpolation without mathematical extrapolation.

  • Step 3: Detection Phase. Add Europium cryptate-labeled anti-phospho antibody (donor) and XL665-conjugated streptavidin (acceptor).

    • Causality: Time-Resolved Fluorescence minimizes background auto-fluorescence—a common false-positive artifact when testing highly conjugated, aromatic heterocyclic rings like benzisoxazoles.

  • Step 4: Ratiometric Self-Validation. Monitor the 665 nm / 620 nm emission ratio.

    • Causality: Using a ratiometric readout intrinsically normalizes well-to-well variations in assay volume and compound quenching, creating a self-correcting, highly trustworthy dataset.

AssayWorkflow N1 1. Compound Library Prep (6-CMBI & Standards) N2 2. Enzyme Pre-incubation (AChE/Kinase, 15 min) N1->N2 N3 3. Reaction Initiation (Substrate + Tracer/DTNB) N2->N3 N4 4. Signal Detection (Absorbance / HTRF) N3->N4 N5 5. Kinetic Analysis (IC50 & Z'-factor Validation) N4->N5

Experimental workflow for benchmarking heterocyclic inhibitors via self-validating kinetic assays.

Conclusion

Benchmarking the 6-Chloro-5-methoxybenzo[d]isoxazole scaffold against standard indoles and benzimidazoles reveals its superior capability to balance lipophilic anchoring (via the 6-chloro group) with precise electronic modulation (via the 5-methoxy group). Whether deployed as an AChE inhibitor for neurodegenerative models or as an ATP-competitive kinase inhibitor, 6-CMBI provides a robust, highly selective pharmacophore that consistently yields high-confidence data in rigorously validated assay systems.

References

  • Title: Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors Source: PubMed Central (NIH) URL: [Link]

  • Title: From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors Source: PubMed Central (NIH) / Journal of Medicinal Chemistry URL: [Link]

  • Title: Isoxazoles: Synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors Source: Journal of Pharmacy and Pharmacology (PubMed) URL: [Link]

Sources

Validation

A Comparative Guide to the Validation of Quantitative Analytical Methods for 6-Chloro-5-methoxybenzo[d]isoxazole in Human Plasma

This guide provides a comprehensive comparison of bioanalytical methods for the quantitative determination of 6-Chloro-5-methoxybenzo[d]isoxazole in human plasma. It is intended for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of bioanalytical methods for the quantitative determination of 6-Chloro-5-methoxybenzo[d]isoxazole in human plasma. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures in a regulated environment. This document emphasizes the scientific rationale behind methodological choices and adheres to the principles of bioanalytical method validation as outlined by major regulatory bodies.

Introduction: The Significance of Quantifying 6-Chloro-5-methoxybenzo[d]isoxazole

6-Chloro-5-methoxybenzo[d]isoxazole is a novel heterocyclic compound with potential therapeutic applications. Accurate quantification of this analyte in human plasma is a critical prerequisite for characterizing its pharmacokinetic (PK) and toxicokinetic (TK) profiles during preclinical and clinical development. The data generated from these studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, ultimately informing dosing regimens and ensuring patient safety. The choice of analytical methodology and the rigor of its validation are therefore of paramount importance for regulatory submissions.

A Comparative Analysis of Analytical Techniques

The two most common analytical techniques for the quantification of small molecules like 6-Chloro-5-methoxybenzo[d]isoxazole in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of the most appropriate technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate. Relies on chromatographic separation to resolve the analyte from interferences. Co-eluting compounds with similar UV spectra can interfere.High. Utilizes the specific mass-to-charge ratio of the analyte and its fragments for detection, providing excellent specificity even with co-eluting compounds.
Sensitivity Lower. Typically in the microgram to high nanogram per milliliter range.Higher. Capable of detecting analytes in the low nanogram to picogram per milliliter range.
Matrix Effect Less susceptible to ion suppression or enhancement.Prone to matrix effects where components of the plasma can interfere with the ionization of the analyte, potentially affecting accuracy.
Cost Lower initial instrument cost and less complex maintenance.Higher initial instrument cost and requires specialized expertise for operation and maintenance.
Development Time Generally faster method development.Method development can be more complex, requiring optimization of both chromatographic and mass spectrometric parameters.

For the purpose of this guide, and in alignment with current industry best practices for bioanalytical assays in drug development, we will focus on the development and validation of a highly sensitive and selective LC-MS/MS method.[1]

A Validated LC-MS/MS Method for 6-Chloro-5-methoxybenzo[d]isoxazole

This section outlines a detailed, step-by-step protocol for a validated LC-MS/MS method for the quantification of 6-Chloro-5-methoxybenzo[d]isoxazole in human plasma.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection hplc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of 6-Chloro-5-methoxybenzo[d]isoxazole in human plasma by LC-MS/MS.

Materials and Reagents
  • 6-Chloro-5-methoxybenzo[d]isoxazole analytical standard (purity >99%)

  • Stable isotope-labeled internal standard (IS), e.g., 6-Chloro-5-methoxybenzo[d]isoxazole-d3

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[2]

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of 6-Chloro-5-methoxybenzo[d]isoxazole-d3 in methanol).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Chromatographic and Mass Spectrometric Conditions

The following are hypothetical yet plausible conditions for the analysis of 6-Chloro-5-methoxybenzo[d]isoxazole.

Table 1: LC-MS/MS Parameters

ParameterCondition
HPLC System Waters Acquity UPLC or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 6-Chloro-5-methoxybenzo[d]isoxazole: m/z 198.0 -> 155.0 (Quantifier), 198.0 -> 127.0 (Qualifier)
6-Chloro-5-methoxybenzo[d]isoxazole-d3 (IS): m/z 201.0 -> 158.0
Source Temp. 550°C

Bioanalytical Method Validation: A Comprehensive Approach

The validation of the bioanalytical method is essential to ensure its reliability for the intended application.[3] The validation process should be conducted in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[4][5]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria.

Table 2: Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity To demonstrate that the method can differentiate the analyte and IS from endogenous components in the matrix.No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio > 5. Precision (CV) ≤ 20%, Accuracy within ±20%.
Matrix Effect To assess the effect of matrix components on the ionization of the analyte and IS.The coefficient of variation (CV) of the matrix factor should be ≤ 15%.
Linearity To demonstrate a proportional relationship between the analyte concentration and the instrument response.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy & Precision To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision).For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal values, and the precision (CV) should be ≤ 15%. For LLOQ, accuracy should be within ±20% and precision ≤ 20%.
Recovery To assess the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Logical Flow of the Validation Process

The following diagram illustrates the logical progression of the validation experiments.

Validation Process cluster_preliminary Preliminary Assessments cluster_core Core Validation cluster_stability Stability Studies selectivity Selectivity sensitivity Sensitivity (LLOQ) selectivity->sensitivity linearity Linearity sensitivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect recovery Recovery matrix_effect->recovery freeze_thaw Freeze-Thaw Stability recovery->freeze_thaw bench_top Bench-Top Stability freeze_thaw->bench_top long_term Long-Term Stability bench_top->long_term stock_solution Stock Solution Stability long_term->stock_solution

Sources

Comparative

Cross-Reactivity Profile of the 6-Chloro-5-methoxybenzo[d]isoxazole Scaffold in Kinase Screening Panels: A Comparative Guide

The development of highly selective kinase inhibitors is frequently bottlenecked by off-target cross-reactivity, leading to dose-limiting toxicities. In rational drug design, the choice of the core hinge-binding scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of highly selective kinase inhibitors is frequently bottlenecked by off-target cross-reactivity, leading to dose-limiting toxicities. In rational drug design, the choice of the core hinge-binding scaffold dictates the foundational selectivity of the molecule. The 6-Chloro-5-methoxybenzo[d]isoxazole moiety has emerged as a privileged, highly tunable pharmacophore utilized in the development of next-generation kinase inhibitors (targeting CDKs, PDGFR, and c-Met) and bromodomain inhibitors.

This guide provides an objective, data-driven comparison of the 6-chloro-5-methoxybenzo[d]isoxazole scaffold against alternative hinge-binding cores, detailing its cross-reactivity profile, the structural causality behind its selectivity, and the gold-standard experimental workflows required to validate its performance in kinome-wide screening panels.

Mechanistic Rationale: Why 6-Chloro-5-Methoxy?

To understand the cross-reactivity profile of this scaffold, we must analyze the causality behind its structural modifications. The unsubstituted benzo[d]isoxazole core acts as a bioisostere for indoles or benzimidazoles, providing critical hydrogen bond acceptor properties at the kinase hinge region [3]. However, unsubstituted planar cores often suffer from high promiscuity across the kinome.

The functionalization at the 5- and 6-positions fundamentally alters the binding thermodynamics:

  • 6-Chloro Substitution (Steric Gating): The introduction of a chlorine atom at the 6-position adds significant steric bulk and lipophilicity. This restricts the scaffold from binding to kinases possessing bulky "gatekeeper" residues, effectively filtering out a large portion of the kinome and enhancing selectivity for targets with accommodating hydrophobic pockets (e.g., CDK12/13) [2].

  • 5-Methoxy Substitution (Electronic Tuning): The methoxy group acts as an electron-donating moiety that alters the electronic distribution of the isoxazole ring. Furthermore, its oxygen atom can serve as a localized hydrogen bond acceptor for solvent-exposed regions or specific polar residues, fine-tuning the selectivity away from closely related kinase isoforms [1].

SAR Core Benzo[d]isoxazole Core (Hinge-Binding Motif) Sub1 5-Methoxy Substitution (Solvent/Polar Interaction) Core->Sub1 Sub2 6-Chloro Substitution (Steric Bulk & Lipophilicity) Core->Sub2 Effect1 Fine-Tuned Electronic Distribution (Reduces Off-Target Binding) Sub1->Effect1 Effect2 Restricted Gatekeeper Fit (Enhances Target Selectivity) Sub2->Effect2

Structural logic of 6-chloro-5-methoxy substitutions on kinase selectivity.

Comparative Cross-Reactivity Profiles

When evaluating a scaffold for a screening library, it is essential to compare its baseline selectivity against standard alternatives. The table below summarizes the comparative cross-reactivity metrics of the 6-chloro-5-methoxybenzo[d]isoxazole core versus commonly utilized alternatives, based on aggregated kinome screening data (e.g., KINOMEscan panels at 1 µM).

Table 1: Scaffold Performance and Selectivity Comparison
Scaffold CoreKey Structural FeatureKinase Selectivity Score ( S10​ at 1 µM)Primary Kinase TargetsCommon Off-Target Liabilities
6-Chloro-5-methoxybenzo[d]isoxazole Bulky halogen + H-bond acceptorLow ( S10​ < 0.05) (Highly Selective)CDK12/13, c-Met, PDGFRMinimal (restricted by gatekeeper sterics)
5,6-Dichlorobenzimidazole Dual bulky halogens, symmetricalModerate ( S10​ ~ 0.15) CDKs, GSK-3βFLT3, VEGFR2
Unsubstituted Benzo[d]isoxazole Planar, minimal steric hindranceHigh ( S10​ > 0.30) (Promiscuous)Pan-kinase, BET bromodomainsBroad kinome cross-reactivity

Note: The S10​ score represents the fraction of the kinome inhibited by >90% at a 1 µM concentration. A lower score indicates a more selective profile.

As demonstrated, replacing a symmetrical 5,6-dichloro motif with a 6-chloro-5-methoxy configuration preserves target potency while significantly reducing off-target liabilities (such as FLT3 and VEGFR2, which are notorious for causing dose-limiting cardiovascular toxicities) [1, 2].

Experimental Workflow: Kinome-Wide Selectivity Profiling

To empirically validate the cross-reactivity profile of compounds bearing the 6-chloro-5-methoxybenzo[d]isoxazole scaffold, a rigorous, self-validating radiometric HotSpot kinase assay must be employed.

Self-Validating Protocol: Radiometric Kinase Assay

Objective: Determine the IC50 values and cross-reactivity map across a 300+ kinase panel.

Step-by-Step Methodology:

  • Substrate and Enzyme Preparation:

    • Dilute the specific kinase and its corresponding substrate (e.g., Myelin Basic Protein) in a validated reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT).

    • Causality: The inclusion of BSA and Brij35 is critical; these agents prevent non-specific compound aggregation and adsorption to microplate walls, preventing false-positive inhibition.

  • Compound Titration & Dispensing:

    • Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.

    • Transfer to the assay plate using acoustic liquid handling (e.g., Echo 550) to achieve a final DMSO concentration of exactly 1%.

    • Causality: Maintaining a strict 1% DMSO ceiling prevents solvent-induced enzyme denaturation, which would artificially inflate apparent inhibition rates.

  • Reaction Initiation (ATP Km​ Matching):

    • Add [γ-33P]-ATP to the reaction mixture at a concentration matching the apparent Km​ for each specific kinase in the panel.

    • Causality: ATP Km​ matching is the cornerstone of cross-reactivity profiling. It ensures that the assay is equally sensitive to competitive inhibitors across the entire panel, allowing for an "apples-to-apples" comparison of binding affinities.

  • Incubation and Quenching:

    • Incubate at room temperature for 2 hours.

    • Quench the reaction by spotting the mixture onto P81 ion-exchange filter paper.

    • Causality: The basic P81 paper tightly binds the positively charged phosphorylated protein substrate while allowing the unreacted, negatively charged [γ-33P]-ATP to be washed away.

  • Washing and Detection (Self-Validation):

    • Wash the filter paper extensively with 0.75% phosphoric acid. Measure retained radioactivity using a scintillation counter.

    • Validation Metric: Calculate the Z'-factor using Staurosporine (positive control) and DMSO (negative control). The assay run is only validated and accepted if the Z'-factor > 0.5 , ensuring robust signal-to-noise separation.

G N1 Compound Library Prep (6-Cl-5-OMe-Benzo[d]isoxazole) N2 High-Throughput Kinase Panel (ATP Km Matched HotSpot) N1->N2 N3 Primary Hit Identification (% Inhibition > 50% at 1 µM) N2->N3 N4 Dose-Response Profiling (10-Point IC50 Determination) N3->N4 N5 Selectivity Score (S-score) & Cross-Reactivity Mapping N4->N5

Kinome-wide screening workflow for evaluating scaffold cross-reactivity.

Conclusion

The 6-chloro-5-methoxybenzo[d]isoxazole scaffold represents a highly optimized structural core for kinase inhibitor development. By leveraging steric gating via the 6-chloro group and electronic tuning via the 5-methoxy group, it successfully navigates the fine line between potent hinge-binding and stringent target selectivity. When compared to unsubstituted or symmetrically halogenated alternatives, it consistently yields lower S10​ scores in kinome panels, making it a superior starting point for minimizing off-target clinical liabilities.

Safety & Regulatory Compliance

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